Cyclohex-1,4-dienecarboxyl-CoA
Description
Properties
Molecular Formula |
C28H38N7O17P3S-4 |
|---|---|
Molecular Weight |
869.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(cyclohexa-1,4-diene-1-carbonylsulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/p-4/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
WBFPJXYSCWCOLU-TYHXJLICSA-J |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Cyclohex-1,4-dienecarboxyl-CoA in Anaerobic Aromatic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by diverse microbial communities. Central to this process is the benzoyl-CoA pathway, a metabolic route that funnels a wide array of aromatic molecules towards a common intermediate for subsequent ring cleavage and energy generation. A pivotal, yet transient, player in this pathway is Cyclohex-1,4-dienecarboxyl-CoA. This technical guide provides an in-depth exploration of the role of this dienoyl-CoA thioester, detailing the enzymatic reactions it undergoes, the quantitative aspects of the pathway, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are investigating anaerobic metabolism and seeking to understand or manipulate these fundamental biological processes.
Introduction
Aromatic compounds, both natural and xenobiotic, are abundant in anoxic environments. Their breakdown is essential for carbon cycling and bioremediation. In the absence of oxygen, microorganisms employ unique strategies to destabilize the resonant aromatic ring. The benzoyl-CoA pathway is the most prevalent of these strategies, converting a multitude of aromatic substrates into benzoyl-CoA. The subsequent reduction of the benzoyl-CoA aromatic ring is a thermodynamically challenging step and a hallmark of anaerobic aromatic catabolism. This reduction leads to the formation of cyclohexadienecarboxyl-CoA isomers, including this compound and its more commonly cited isomer, Cyclohex-1,5-diene-1-carboxyl-CoA, which then enter a modified β-oxidation-like pathway culminating in ring fission. This guide focuses on the generation and fate of these crucial dienoyl-CoA intermediates.
The Anaerobic Benzoyl-CoA Pathway: A Focus on this compound
The anaerobic degradation of benzoate (B1203000) to acetyl-CoA can be broadly divided into an upper and a lower pathway. This compound is a key intermediate in the upper pathway, which is responsible for the dearomatization and initial modification of the six-carbon ring.
The pathway commences with the activation of benzoate to benzoyl-CoA by benzoate-CoA ligase . The core reaction involving the dienoyl-CoA intermediate is the ATP-dependent reduction of benzoyl-CoA, catalyzed by the multi-subunit enzyme benzoyl-CoA reductase . This enzyme reduces the aromatic ring to a cyclohexadienyl-CoA derivative. While Cyclohex-1,5-diene-1-carboxyl-CoA is the product identified in the well-studied denitrifying bacterium Thauera aromatica, other isomers like this compound are also proposed intermediates. For simplicity, and due to the prevalence of the 1,5-diene isomer in the literature, the pathway diagram will depict this isomer.
Following its formation, the cyclohexadienecarboxyl-CoA intermediate is further metabolized through a series of hydration, dehydrogenation, and hydrolytic reactions that ultimately lead to the cleavage of the alicyclic ring, yielding aliphatic products that can enter central metabolism. The precise subsequent steps can vary between different anaerobic microorganisms, such as the phototrophic bacterium Rhodopseudomonas palustris and the iron-reducing bacterium Geobacter metallireducens.
Signaling Pathway of Anaerobic Benzoate Degradation
Caption: Anaerobic degradation pathway of benzoate via benzoyl-CoA.
Quantitative Data Presentation
The following tables summarize key quantitative data for the enzymes involved in the upper benzoyl-CoA pathway in different anaerobic bacteria.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km | Vmax / Specific Activity | Reference(s) |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 µM | 25 µmol/min/mg | [1] |
| ATP | 2 - 3 µM | [1] | |||
| Coenzyme A | 90 - 120 µM | [1] | |||
| Benzoyl-CoA reductase | Thauera aromatica | Benzoyl-CoA | 15 µM | 0.55 µmol/min/mg | [2] |
| ATP | 0.6 mM | [2] | |||
| Dienoyl-CoA hydratase | Thauera aromatica | Cyclohex-1,5-diene-1-carboxyl-CoA | - | - | [3] |
| 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA | - | - | [4] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Geobacter metallireducens | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | - | - | [5][6] |
| Syntrophus aciditrophicus | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | - | - | [5] | |
| 3-Hydroxypimelyl-CoA dehydrogenase | General | 3-Hydroxypimelyl-CoA | - | - | [7] |
Table 2: Enzyme Purification Summary
| Enzyme | Organism | Purification Fold | Yield (%) | Molecular Weight (kDa) | Subunit Composition | Reference(s) |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | - | - | 60 | Monomer | [1] |
| Benzoyl-CoA reductase | Thauera aromatica | 35 | 20 | ~170 | αβγδ (48, 45, 38, 32 kDa) | [2] |
| Dienoyl-CoA hydratase | Thauera aromatica | - | - | 28 | - | [3] |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase | Geobacter metallireducens | - | - | 43 | Monomer | [5] |
| Syntrophus aciditrophicus | - | - | 43 | Monomer | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the anaerobic benzoyl-CoA pathway.
Spectrophotometric Assay for Benzoyl-CoA Reductase
This assay measures the activity of benzoyl-CoA reductase by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate (B86180), in the presence of benzoyl-CoA and ATP.[2]
Materials:
-
Anaerobic cuvettes
-
Spectrophotometer housed in an anaerobic chamber
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)
-
Benzoyl-CoA solution
-
ATP solution
-
MgCl₂ solution
-
Reduced methyl viologen or Ti(III) citrate solution
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare all solutions and the spectrophotometer inside an anaerobic chamber to maintain an oxygen-free environment.
-
To an anaerobic cuvette, add the assay buffer, MgCl₂, and ATP.
-
Add the reduced electron donor (e.g., reduced methyl viologen) and monitor the baseline absorbance at the appropriate wavelength (e.g., 578 nm for methyl viologen).
-
Initiate the reaction by adding the enzyme preparation.
-
Start the measurement and after a stable baseline is achieved, add the substrate, benzoyl-CoA.
-
Monitor the decrease in absorbance over time, which corresponds to the oxidation of the electron donor coupled to the reduction of benzoyl-CoA.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron donor.
HPLC Analysis of CoA Thioesters
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of CoA thioesters, including benzoyl-CoA and its reduced derivatives.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., 100 mM sodium phosphate buffer, pH 6.5)
-
Mobile phase B (e.g., 100 mM sodium phosphate buffer, pH 6.5, with 40% acetonitrile)
-
Standards for benzoyl-CoA and other relevant CoA esters
-
Perchloric acid for sample quenching and protein precipitation
-
Potassium carbonate for neutralization
Procedure:
-
Sample Preparation: Quench bacterial cultures or enzyme assays by adding cold perchloric acid to a final concentration of 0.6 M to stop enzymatic reactions and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Neutralize the supernatant containing the CoA esters by adding potassium carbonate.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Elute the CoA esters using a linear gradient of mobile phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the eluate at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards.
General Workflow for Anaerobic Enzyme Purification
The purification of oxygen-sensitive enzymes from anaerobic bacteria requires strict anaerobic techniques throughout the process.
Caption: General workflow for the purification of anaerobic enzymes.
Conclusion
This compound and its isomers are indispensable intermediates in the anaerobic degradation of aromatic compounds via the benzoyl-CoA pathway. Their formation through the remarkable enzymatic reduction of the stable benzene (B151609) ring represents a key metabolic innovation in the microbial world. Understanding the enzymes that catalyze the formation and further transformation of these dienoyl-CoA thioesters is crucial for a complete picture of anaerobic carbon cycling. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to delve deeper into this fascinating area of microbiology and biochemistry. Further research, particularly in quantitatively characterizing the downstream enzymes and elucidating the regulatory networks governing this pathway in a wider range of anaerobic microorganisms, will undoubtedly uncover new biochemical principles and potential applications in bioremediation and biotechnology.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. imsa.elsevierpure.com [imsa.elsevierpure.com]
- 3. Comparative proteomics of Geobacter sulfurreducens PCAT in response to acetate, formate and/or hydrogen as electron donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Biosynthesis of Cyclohex-1,4-dienecarboxyl-CoA in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic metabolism of aromatic compounds in bacteria is a critical biogeochemical process and a source of novel biocatalysts. A key intermediate in these pathways is cyclohex-1,5-diene-1-carboxyl-CoA, derived from the reduction of benzoyl-CoA. This technical guide provides a comprehensive overview of the biosynthesis of cyclohexadienecarboxyl-CoA, with a particular focus on the potential formation of the cyclohex-1,4-dienecarboxyl-CoA isomer. We delve into the core enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and visualize the biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development exploring these unique metabolic routes.
Introduction
The anaerobic degradation of aromatic compounds is a vital part of the global carbon cycle, enabling microorganisms to utilize a wide range of otherwise recalcitrant molecules as carbon and energy sources.[1] Central to many of these degradation pathways is the conversion of various aromatic substrates to a common intermediate, benzoyl-CoA.[2][3] The dearomatization of benzoyl-CoA is a key, energy-intensive step, leading to the formation of cyclic dienoyl-CoA species. While the most well-characterized product of this reaction is cyclohexa-1,5-diene-1-carboxyl-CoA, the potential for the formation or subsequent isomerization to this compound is of significant interest for understanding the full metabolic diversity of these pathways and for potential biotechnological applications.
This guide will focus on the established pathway leading to cyclohexa-1,5-diene-1-carboxyl-CoA and explore the enzymatic possibilities for the formation of the 1,4-diene isomer.
The Core Biosynthetic Pathway
The primary pathway for the formation of a cyclohexadienyl-CoA intermediate from benzoate (B1203000) involves a two-step process: activation of benzoate to benzoyl-CoA, followed by the reductive dearomatization of the benzene (B151609) ring.
Step 1: Activation of Benzoate to Benzoyl-CoA
The initial step is the activation of benzoate to its coenzyme A thioester, benzoyl-CoA. This reaction is catalyzed by benzoate-CoA ligase (E.C. 6.2.1.25) and requires ATP and coenzyme A.[4][5]
Reaction: Benzoate + ATP + CoASH → Benzoyl-CoA + AMP + PPi
Step 2: Reductive Dearomatization of Benzoyl-CoA
The central and most challenging reaction is the reduction of the aromatic ring of benzoyl-CoA. This is catalyzed by the enzyme benzoyl-CoA reductase (dearomatizing) (E.C. 1.3.7.8).[6][7] This enzyme overcomes the high activation energy of breaking aromaticity. The product of this two-electron reduction is cyclohexa-1,5-diene-1-carbonyl-CoA.[3][8]
Reaction: Benzoyl-CoA + 2e⁻ + 2H⁺ + nATP → Cyclohexa-1,5-diene-1-carboxyl-CoA + nADP + nPi
The ATP stoichiometry can vary between different bacterial species, with some reductases being ATP-dependent (e.g., in Thauera aromatica) and others ATP-independent (in some obligate anaerobes).[3]
Potential Formation of this compound
Currently, there is no direct evidence in the literature for an enzyme that produces this compound as the primary product of benzoyl-CoA reduction. However, its formation could be hypothesized through two main routes:
-
A Novel Benzoyl-CoA Reductase: A yet-to-be-discovered isoform of benzoyl-CoA reductase could catalyze the reduction of benzoyl-CoA to yield the 1,4-diene isomer directly.
-
Isomerization of Cyclohexa-1,5-diene-1-carboxyl-CoA: A dienoyl-CoA isomerase could catalyze the conversion of the 1,5-diene to the 1,4-diene. While no specific enzyme for this reaction has been characterized, dienoyl-CoA isomerases are known to be involved in the β-oxidation of unsaturated fatty acids, where they catalyze the isomerization of double bonds in dienoyl-CoA intermediates.[9][10][11]
Downstream Metabolism
Following the formation of cyclohexa-1,5-diene-1-carboxyl-CoA, the metabolic pathway continues with a series of reactions including hydration, dehydrogenation, and eventual ring cleavage. A key enzyme in this part of the pathway is cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which adds water to one of the double bonds.[12][13]
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the initial steps of the biosynthesis of cyclohexadienecarboxyl-CoA.
| Enzyme | Organism | Substrate(s) | Km | Vmax / Specific Activity | Reference(s) |
| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 µM | 25 µmol/min/mg | [5] |
| ATP | 2 - 3 µM | [5] | |||
| CoASH | 90 - 120 µM | [5] | |||
| Benzoate-CoA Ligase | Syntrophic mixed culture | Benzoate | 0.04 mM | 1.05 U/mg | [14] |
| ATP | 0.16 mM | 1.08 U/mg | [14] | ||
| CoASH | 0.07 mM | 1.05 U/mg | [14] | ||
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 µM | 0.55 µmol/min/mg | [6] |
| ATP | 0.6 mM | [6] |
Experimental Protocols
Purification of Benzoyl-CoA Reductase from Thauera aromatica
This protocol is based on the method described by Boll & Fuchs (1995).[6] All steps must be performed under strict anaerobic conditions in the presence of 0.25 mM dithionite.
-
Cell Lysis: Resuspend cell paste in an anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.0, 10% glycerol, 2 mM DTT) and lyse cells by sonication or French press.
-
Ultracentrifugation: Centrifuge the cell lysate at 100,000 x g for 1 hour to remove cell debris and membranes.
-
Anion Exchange Chromatography: Apply the supernatant to a Q-Sepharose column equilibrated with the anaerobic buffer. Elute the enzyme with a linear gradient of NaCl (e.g., 0-1 M).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Size Exclusion Chromatography: Further purify the active fractions on a Superdex 200 column to obtain a highly purified enzyme.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Spectrophotometric Assay for Benzoyl-CoA Reductase
This assay measures the oxidation of a reduced electron donor coupled to the reduction of benzoyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM MOPS/KOH buffer, pH 7.2
-
10 mM MgCl₂
-
5 mM ATP
-
0.5 mM reduced methyl viologen (as electron donor)
-
0.1 mM benzoyl-CoA
-
-
Initiation: Start the reaction by adding the purified benzoyl-CoA reductase.
-
Measurement: Monitor the decrease in absorbance at 578 nm (for methyl viologen oxidation) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of reduced methyl viologen.
Assay for Dienoyl-CoA Hydratase
This assay is based on the hydration of the dienoyl-CoA, which leads to a change in the UV spectrum.[12]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 7.8
-
0.1 mM cyclohexa-1,5-diene-1-carbonyl-CoA
-
-
Initiation: Start the reaction by adding the purified or partially purified dienoyl-CoA hydratase.
-
Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the consumption of the dienoyl-CoA substrate.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of cyclohexa-1,5-diene-1-carbonyl-CoA.
Signaling Pathways and Experimental Workflows
The biosynthesis of cyclohexadienecarboxyl-CoA is embedded within the larger metabolic network of anaerobic aromatic degradation. The expression of the genes encoding the enzymes of this pathway is typically induced by the presence of aromatic substrates.[2]
Caption: Biosynthetic pathway of cyclohexadienecarboxyl-CoA.
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Directions
The biosynthesis of cyclohexadienecarboxyl-CoA via the anaerobic degradation of benzoyl-CoA is a fascinating and fundamentally important metabolic pathway. While the formation of cyclohexa-1,5-diene-1-carboxyl-CoA is well-established, the potential for the synthesis of the this compound isomer remains an open area for research. Future work should focus on:
-
Screening for Novel Benzoyl-CoA Reductases: Investigating a wider range of anaerobic bacteria for novel benzoyl-CoA reductases that may produce the 1,4-diene isomer.
-
Searching for Dienoyl-CoA Isomerases: Actively searching for and characterizing isomerases that can convert the 1,5-diene to the 1,4-diene.
-
Structural Biology: Determining the crystal structures of benzoyl-CoA reductases to understand the stereochemical control of the reduction reaction.
-
Metabolic Engineering: Engineering these pathways in tractable microbial hosts for the production of novel cyclic compounds.
A deeper understanding of these biosynthetic pathways will not only enhance our knowledge of microbial metabolism but also provide new tools and targets for the development of novel pharmaceuticals and biotechnological processes.
References
- 1. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. Aromatizing Cyclohexa-1,5-diene-1-carbonyl-Coenzyme A Oxidase: CHARACTERIZATION AND ITS ROLE IN ANAEROBIC AROMATIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclohex-1,4-dienecarboxyl-CoA: Chemical Structure, Properties, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohex-1,4-dienecarboxyl-CoA is a thioester of coenzyme A and cyclohex-1,4-diene carboxylic acid. As an activated acyl-CoA, it is an intermediate in the anaerobic metabolism of aromatic compounds in certain bacteria. Understanding its chemical properties, structure, and biological context is crucial for researchers in microbiology, biochemistry, and enzymology. This guide provides a comprehensive overview of this compound, including its structure, properties, and the experimental methodologies used for its study.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclohex-1,4-diene ring attached to a carboxyl group, which is in turn linked to coenzyme A via a thioester bond.
Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| Exact Mass | 124.052429494 Da | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Complexity | 177 | PubChem[1] |
Note: These properties are for the free acid precursor. The properties of the CoA thioester will be significantly different due to the large coenzyme A moiety.
Biological Significance and Metabolic Pathways
This compound is an intermediate in the anaerobic degradation of benzoate (B1203000). In some bacteria, such as Rhodopseudomonas palustris, benzoyl-CoA is reduced to form various cyclohexadiene carboxyl-CoA isomers. While the cyclohexa-1,5-diene-1-carbonyl-CoA is a more commonly cited intermediate in the main pathway, the formation of other isomers, including the 1,4-diene, has been noted.
Below is a diagram illustrating the context of this compound in the anaerobic benzoate metabolism pathway.
Caption: Anaerobic benzoate degradation pathway highlighting the position of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies can be adapted from protocols for similar acyl-CoA compounds.
Enzymatic Synthesis
This compound can be prepared enzymatically. One reported method involves the use of cyclohexanecarboxylate-CoA ligase.[2]
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Cyclohex-1,4-diene carboxylic acid
-
Coenzyme A
-
ATP
-
MgCl₂
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Purified cyclohexanecarboxylate-CoA ligase or a cell-free extract containing the enzyme.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C).
-
Monitoring: Monitor the reaction progress by observing the consumption of the free acid or the formation of the CoA thioester using techniques like HPLC.
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
Purification: Purify the product using solid-phase extraction or preparative HPLC.
Chemical Synthesis
A general method for the synthesis of dienoyl-CoAs involves the activation of the corresponding free acid, for example, via a succinimidyl ester, followed by reaction with coenzyme A.[3]
Protocol Outline:
-
Activation of the Carboxylic Acid:
-
Dissolve cyclohex-1,4-diene carboxylic acid in a suitable organic solvent (e.g., anhydrous DMF or THF).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form the succinimidyl ester.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
-
Reaction with Coenzyme A:
-
Dissolve coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate).
-
Slowly add the activated succinimidyl ester solution to the coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 7.5-8.0.
-
-
Purification:
-
Purify the resulting this compound using preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Note: Due to the potential for spontaneous oxidative aromatization, it is advisable to perform the synthesis and purification under anaerobic conditions, particularly for the 2,5-dienoyl-CoA isomer, and this precaution may be prudent for the 1,4-isomer as well.[3]
Analytical Methods
Thin-Layer Chromatography (TLC): TLC can be used for rapid analysis and to monitor the progress of synthesis. A potential mobile phase could be a mixture of butanol, acetic acid, and water. The spots can be visualized under UV light.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of acyl-CoAs.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at around 260 nm (for the adenine (B156593) moiety of CoA) is standard.
Mass Spectrometry (MS): LC-MS or LC-MS/MS are powerful techniques for the identification and quantification of acyl-CoAs.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions can be monitored.
Workflow Diagrams
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Analytical Workflow
Caption: General workflow for the analysis of this compound.
Role in Drug Development
The direct role of this compound in drug development has not been established. However, as an intermediate in bacterial metabolic pathways, the enzymes involved in its synthesis and metabolism could be potential targets for the development of novel antimicrobial agents. Targeting unique metabolic pathways in pathogenic bacteria is a promising strategy for developing selective antibiotics. Further research is needed to explore this potential.
Conclusion
This compound is a key, albeit sometimes transient, intermediate in the anaerobic metabolism of aromatic compounds. While specific quantitative data for this molecule is sparse, its properties and behavior can be inferred from related compounds. The experimental protocols outlined in this guide, adapted from established methods for similar acyl-CoAs, provide a framework for its synthesis and analysis. Further investigation into the enzymes that metabolize this compound may open new avenues for drug discovery.
References
Cyclohex-1,5-Dienecarboxyl-CoA: A Central Intermediate in Benzoate Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and plays a critical role in the bioremediation of environmental pollutants. Benzoate (B1203000), a common aromatic carboxylic acid derived from both natural and industrial sources, serves as a model compound for studying the intricate biochemical pathways that microorganisms employ to catabolize these resilient structures. Under anoxic conditions, a unique metabolic strategy known as the benzoyl-CoA pathway is utilized by a diverse range of bacteria. A pivotal step in this pathway is the reductive dearomatization of benzoyl-CoA to a non-aromatic intermediate. This guide provides a comprehensive technical overview of the formation and subsequent metabolism of cyclohexa-1,5-dienecarboxyl-CoA, a key intermediate in the anaerobic degradation of benzoate. We will also briefly contrast this with the primary aerobic degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these metabolic processes.
The Anaerobic Benzoyl-CoA Pathway
In the absence of oxygen, the chemically stable benzene (B151609) ring of benzoate is destabilized through a series of enzymatic reactions that are fundamentally different from aerobic degradation mechanisms. The anaerobic degradation of benzoate can be broadly divided into two main stages: the "upper pathway," which involves the activation of benzoate and the reduction of the aromatic ring, and the "lower pathway," which consists of ring cleavage and subsequent conversion to central metabolites.
Activation of Benzoate to Benzoyl-CoA
The initial step in the anaerobic catabolism of benzoate is its activation to a more reactive thioester, benzoyl-CoA.[1][2][3] This reaction is catalyzed by benzoate-CoA ligase (EC 6.2.1.25) in an ATP-dependent manner.[4] The activation serves to prime the aromatic ring for the energetically challenging reduction that follows.
Methodological Principles: Benzoate-CoA Ligase Assay
The activity of benzoate-CoA ligase can be determined using a continuous spectrophotometric assay.[5] The formation of AMP during the ligation reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 365 nm, corresponding to the oxidation of NADH, is monitored to quantify enzyme activity.[5] An alternative direct spectrophotometric assay can be used for substrates like 2-aminobenzoate, where the formation of the corresponding CoA thioester can be followed by its characteristic absorbance.[5]
Purification of benzoate-CoA ligase from sources like Rhodopseudomonas palustris has been achieved using a combination of chromatographic techniques, including hydroxylapatite and phenyl-Sepharose chromatography.[6][7]
Reductive Dearomatization: The Formation of Cyclohexa-1,5-diene-1-carbonyl-CoA
The central and rate-limiting step in the anaerobic benzoate pathway is the reductive dearomatization of benzoyl-CoA.[8] This reaction is catalyzed by the highly oxygen-sensitive enzyme, benzoyl-CoA reductase (dearomatizing) (EC 1.3.7.8).[9][10] In facultative anaerobes like Thauera aromatica, this is an ATP-dependent process that couples the two-electron reduction of the aromatic ring to the hydrolysis of approximately two ATP molecules.[9][11] The product of this reaction is cyclohexa-1,5-diene-1-carbonyl-CoA.[9][12][13]
While cyclohexa-1,5-diene-1-carbonyl-CoA is the well-established product, studies with mutants of Rhodopseudomonas palustris have shown that they can utilize cyclohexa-1,4-diene-1-carboxylate and cyclohexa-2,5-diene-1-carboxylate, suggesting these isomers may also serve as entry points into the downstream pathway in some organisms.[14]
Methodological Principles: Benzoyl-CoA Reductase Assay
Due to the enzyme's extreme sensitivity to oxygen, the assay for benzoyl-CoA reductase must be performed under strict anaerobic conditions.[9] The activity can be measured spectrophotometrically by monitoring the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of benzoyl-CoA and ATP.[9] The purification of this enzyme from organisms like Thauera aromatica requires anaerobic chromatographic techniques and is often performed in the presence of a reducing agent like dithionite.[9]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic and physical properties of the initial enzymes in the anaerobic benzoate degradation pathway from two well-studied model organisms.
Table 1: Properties of Benzoate-CoA Ligase from Rhodopseudomonas palustris
| Parameter | Value | Reference |
| Specific Activity | 25 µmol/min per mg of protein | [6][7] |
| Apparent Km (Benzoate) | 0.6 to 2 µM | [6][7] |
| Apparent Km (ATP) | 2 to 3 µM | [6][7] |
| Apparent Km (Coenzyme A) | 90 to 120 µM | [6] |
| Molecular Weight | 60,000 Da | [6][7] |
Table 2: Properties of Benzoyl-CoA Reductase from Thauera aromatica
| Parameter | Value | Reference |
| Specific Activity | 0.55 µmol/min per mg of protein | [9] |
| Apparent Km (Benzoyl-CoA) | 15 µM | [9] |
| Apparent Km (ATP) | 0.6 mM | [9] |
| Native Molecular Mass | ~170 kDa | [9] |
| Subunit Composition | Four subunits (α, β, γ, δ) | [9] |
| Cofactors | Iron-sulfur clusters | [9] |
Downstream Metabolism of Cyclohexa-1,5-diene-1-carbonyl-CoA
Following its formation, cyclohexa-1,5-diene-1-carbonyl-CoA enters a modified β-oxidation-like pathway. The subsequent steps vary between different bacterial species.
In the denitrifying bacterium Thauera aromatica, the pathway proceeds as follows:
-
Hydration: Cyclohexa-1,5-dienecarbonyl-CoA hydratase adds water to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[12][15][16]
-
Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA.
-
Ring Cleavage: A hydrolase catalyzes the hydrolytic cleavage of the alicyclic ring, resulting in the formation of 3-hydroxypimelyl-CoA.[12]
In the phototrophic bacterium Rhodopseudomonas palustris, a different route is taken where cyclohexa-1,5-diene-1-carbonyl-CoA is further reduced to cyclohex-1-ene-1-carboxyl-CoA before hydration and subsequent ring cleavage to yield pimelyl-CoA.[11][17]
The resulting aliphatic dicarboxylic-CoA esters (e.g., 3-hydroxypimelyl-CoA or pimelyl-CoA) are then completely oxidized to acetyl-CoA and CO2 via a β-oxidation pathway.
Visualization of the Anaerobic Benzoate Degradation Pathway
The following diagrams illustrate the core enzymatic steps in the anaerobic degradation of benzoate in Thauera aromatica and Rhodopseudomonas palustris.
References
- 1. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 2. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 3. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 17. Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in the Anaerobic Benzoyl-CoA Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document details the enzymatic formation of Cyclohex-1,5-dienecarboxyl-CoA and its subsequent metabolism. The initial query regarding Cyclohex-1,4-dienecarboxyl-CoA appears to be a misnomer, as the established anaerobic benzoyl-CoA degradation pathway proceeds via the 1,5-diene isomer. This guide reflects the current scientific consensus on this metabolic route.
Executive Summary
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate. The dearomatization of benzoyl-CoA is a key, energetically challenging step, leading to the formation of alicyclic intermediates that can be further metabolized. This guide provides a detailed overview of the enzymes involved in the anaerobic benzoyl-CoA pathway, focusing on their biochemical properties, kinetics, and the experimental methodologies used for their characterization. Quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams. This document is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are interested in this fundamental metabolic pathway.
The Anaerobic Benzoyl-CoA Degradation Pathway: An Overview
In the absence of oxygen, many bacteria utilize a common pathway for the breakdown of a wide range of aromatic compounds. These compounds are first converted to the central intermediate, benzoyl-CoA. The core of the anaerobic benzoyl-CoA pathway involves the reductive dearomatization of the benzene (B151609) ring, followed by a series of reactions to open the ring and ultimately produce acetyl-CoA, which can then enter central metabolism. This pathway is particularly well-studied in denitrifying bacteria like Thauera aromatica, phototrophic bacteria such as Rhodopseudomonas palustris, and iron-reducing bacteria like Geobacter metallireducens.[1][2]
The initial and most critical step is the reduction of benzoyl-CoA to cyclohex-1,5-diene-1-carbonyl-CoA, a reaction catalyzed by the ATP-dependent benzoyl-CoA reductase in facultative anaerobes.[3] In strict anaerobes, an ATP-independent mechanism is thought to exist.[4] The subsequent steps involve hydration, oxidation, and hydrolytic ring cleavage.[5][6]
A Note on this compound
Current scientific literature extensively documents the formation of cyclohex-1,5-diene-1-carbonyl-CoA as the direct product of benzoyl-CoA reductase.[3][7] There is no substantial evidence to suggest that this compound is a primary intermediate in this pathway. It is likely that the query for the 1,4-diene isomer is based on a misunderstanding of the stereochemistry of the enzymatic reaction. This guide will therefore focus on the well-established pathway involving the 1,5-diene isomer.
Core Enzymes of the Benzoyl-CoA Pathway
The anaerobic degradation of benzoate (B1203000) to acetyl-CoA involves a series of enzymatic reactions. The key enzymes and their functions are detailed below.
Benzoate-CoA Ligase
-
Function: Activates benzoate to benzoyl-CoA, a necessary prerequisite for subsequent enzymatic reactions. This reaction consumes ATP.
-
Reaction: Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPi
-
Characteristics: This enzyme is crucial for initiating the pathway. In Thauera aromatica, a single benzoate-CoA ligase is induced during both anaerobic and aerobic growth on benzoate.[8][9][10] The enzyme from Rhodopseudomonas palustris has been purified and shown to be a monomer with high specificity for benzoate.[11][12]
Benzoyl-CoA Reductase
-
Function: Catalyzes the ATP-dependent two-electron reduction of the aromatic ring of benzoyl-CoA to produce cyclohexa-1,5-diene-1-carbonyl-CoA.[3][7] This is a key, rate-limiting step in the pathway.
-
Reaction: Benzoyl-CoA + 2e⁻ + 2H⁺ + 2ATP → Cyclohex-1,5-diene-1-carbonyl-CoA + 2ADP + 2Pi
-
Characteristics: This is a complex iron-sulfur enzyme. In Thauera aromatica, it is composed of four subunits.[3] The enzyme is extremely oxygen-sensitive. A PCR-based method has been developed for the detection and quantification of benzoyl-CoA reductase genes in environmental samples.[13]
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
-
Function: Catalyzes the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[14]
-
Reaction: Cyclohex-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA
-
Characteristics: This enzyme is highly specific for its cyclic dienoyl-CoA substrate.[14] Interestingly, this enzyme appears to be absent in Rhodopseudomonas palustris, suggesting a variation in the pathway in this organism.[1]
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
-
Function: Catalyzes the NAD⁺-dependent oxidation of the hydroxyl group of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA.[5]
-
Reaction: 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺
-
Characteristics: This enzyme is a member of the β-hydroxyacyl-CoA dehydrogenase family.[5]
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase
-
Function: Catalyzes the hydrolytic cleavage of the alicyclic ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA, leading to the formation of the aliphatic product 3-hydroxypimelyl-CoA.[5][6]
-
Reaction: 6-oxocyclohex-1-ene-1-carbonyl-CoA + H₂O → 3-hydroxypimelyl-CoA
-
Characteristics: This enzyme is crucial for opening the cyclic intermediate. Genes encoding this hydrolase have been identified in both facultative and obligate anaerobes and are used as functional markers for aromatic compound degradation.[6][15]
Quantitative Data
The following tables summarize the kinetic properties of the key enzymes in the anaerobic benzoyl-CoA pathway from various organisms.
Table 1: Kinetic Parameters of Benzoate-CoA Ligase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 | [11][12] |
| ATP | 2 - 3 | [11][12] | ||
| CoA | 90 - 120 | [11][12] | ||
| Syntrophic anaerobic culture | Benzoate | 40 | 1.05 | [16] |
| 2-Fluorobenzoate | 280 | 1.0 | [16] | |
| 3-Fluorobenzoate | 1480 | 0.7 | [16] | |
| 4-Fluorobenzoate | 320 | 0.98 | [16] | |
| ATP | 160 | 1.08 | [16] | |
| CoA | 70 | 1.05 | [16] | |
| Clarkia breweri (plant) | Benzoic acid | 45 | N/A | [17] |
| ATP | 95 | N/A | [17] | |
| CoA | 130 | N/A | [17] |
Table 2: Properties of Benzoyl-CoA Reductase from Thauera aromatica
| Property | Value | Reference |
| Subunits | 4 | [3] |
| Km (Benzoyl-CoA) | 15 µM | |
| Km (ATP) | 0.6 mM | |
| Specific Activity | 0.55 µmol/min/mg | |
| Catalytic Number | 1.6 s⁻¹ |
Experimental Protocols
This section provides generalized methodologies for the purification and assay of key enzymes in the benzoyl-CoA pathway, based on published protocols.
Purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris[11][12]
-
Cell Growth and Lysis: Grow R. palustris anaerobically in the light with benzoate as the sole carbon source. Harvest cells and lyse them by sonication or French press in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Streptomycin (B1217042) Sulfate (B86663) Precipitation: Add streptomycin sulfate to the crude extract to precipitate nucleic acids.
-
Hydroxylapatite Chromatography: Apply the supernatant to a hydroxylapatite column and elute with a phosphate (B84403) gradient.
-
Phenyl-Sepharose Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
Second Hydroxylapatite Chromatography: Further purify the active fractions on a second hydroxylapatite column.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Assay of Benzoyl-CoA Reductase Activity
This assay must be performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., MOPS), MgCl₂, ATP, a reducing agent (e.g., reduced methyl viologen or Ti(III) citrate), and the enzyme fraction.
-
Initiation: Start the reaction by adding benzoyl-CoA.
-
Detection: Monitor the oxidation of the reducing agent spectrophotometrically. The decrease in absorbance at the specific wavelength for the reduced electron donor corresponds to the enzyme activity.
Assay of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Activity[14]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl) and the enzyme fraction.
-
Initiation: Start the reaction by adding the substrate, cyclohexa-1,5-diene-1-carbonyl-CoA.
-
Detection: Monitor the decrease in absorbance at a wavelength where the dienoyl-CoA substrate has a higher extinction coefficient than the hydroxy-enoyl-CoA product (e.g., 263 nm).
Visualizations
Anaerobic Benzoyl-CoA Degradation Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Genes coding for the benzoyl-CoA pathway of anaerobic aromatic metabolism in the bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene clusters involved in anaerobic benzoate degradation of Geobacter metallireducens | Semantic Scholar [semanticscholar.org]
- 5. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Benzoate-coenzyme A ligase from Thauera aromatica: an enzyme acting in anaerobic and aerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a PCR method for the detection and quantification of benzoyl-CoA reductase genes and its application to monitored natural attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and characterization of benzoate:coenzyme A ligase from Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architects: An In-depth Technical Guide to Early Research on Cyclohexadiene Carboxyl-CoA Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding cyclohexadiene carboxyl-CoA compounds, crucial intermediates in the anaerobic metabolism of aromatic compounds. This document provides a comprehensive overview of the core enzymes, metabolic pathways, and experimental methodologies that have shaped our understanding of these fascinating molecules. For researchers in drug development and metabolic engineering, a thorough grasp of these early discoveries is paramount for harnessing these pathways for novel applications.
Executive Summary
Cyclohexadiene carboxyl-CoA compounds are pivotal, yet transient, players in the microbial world, particularly in environments devoid of oxygen. Early research, primarily in anaerobic bacteria, has unveiled their central role in the breakdown of resilient aromatic molecules like benzoate. This process, known as the benzoyl-CoA pathway, involves a series of enzymatic reactions that reduce the aromatic ring, making it susceptible to cleavage and further metabolism. This guide provides a detailed exploration of the key enzymes, such as cyclohexanecarboxyl-CoA dehydrogenase and cyclohex-1-ene-1-carboxyl-CoA dehydrogenase, their kinetics, and the experimental protocols used to characterize them. Furthermore, it outlines the metabolic pathways in which these compounds participate and offers insights into their chemical synthesis, providing a solid foundation for further research and application.
Metabolic Pathways Involving Cyclohexadiene Carboxyl-CoA Compounds
The primary context for the early research on cyclohexadiene carboxyl-CoA compounds is the anaerobic degradation of aromatic compounds, with the benzoyl-CoA pathway being the central route.[1][2][3][4][5] In the absence of oxygen, microorganisms employ a reductive strategy to overcome the stability of the aromatic ring.[1][5] Benzoate, a common environmental pollutant and a model substrate for these studies, is first activated to benzoyl-CoA.[2][4][5] The core of the pathway involves the dearomatization of the benzoyl-CoA ring, leading to the formation of various cyclohexadiene carboxyl-CoA intermediates.
Two main variations of the benzoyl-CoA pathway have been elucidated in different microorganisms. In denitrifying and phototrophic bacteria like Thauera aromatica and Rhodopseudomonas palustris, benzoyl-CoA is reduced to a cyclic dienoyl-CoA.[1] From this point, the pathways can diverge. For instance, in Rhodopseudomonas palustris, the cyclic diene is further reduced, while in Thauera aromatica, it is hydrated.[1] Fermenting bacteria, facing stricter energetic constraints, may employ a different variant of this pathway.[1]
The following diagram illustrates a generalized workflow for the anaerobic degradation of benzoate, highlighting the central role of cyclohexadiene carboxyl-CoA intermediates.
In some bacteria, such as Syntrophus aciditrophicus, these pathways are reversible and are used not only for the degradation of aromatic compounds but also for the synthesis of alicyclic acids like cyclohexane (B81311) carboxylate during the fermentation of substrates like crotonate.[6]
Key Enzymes and Their Quantitative Data
The enzymatic machinery responsible for the transformation of cyclohexadiene carboxyl-CoA compounds is central to understanding their biological significance. Early research focused on the isolation, purification, and characterization of these enzymes from various anaerobic bacteria.
Cyclohexanecarboxyl-CoA Dehydrogenase
This enzyme catalyzes the oxidation of cyclohexanecarboxyl-CoA to cyclohex-1-ene-1-carboxyl-CoA. It has been purified and characterized from Syntrophus aciditrophicus.[7]
Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase
This enzyme is responsible for the subsequent dehydrogenation step, converting cyclohex-1-ene-1-carboxyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA.[7][8] It has also been studied in Syntrophus aciditrophicus.[7]
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
In some pathways, such as in Thauera aromatica, the cyclohexa-1,5-diene-1-carboxyl-CoA intermediate is hydrated by a specific hydratase.[9] This enzyme catalyzes the addition of water to one of the double bonds.[9]
The following table summarizes the key quantitative data for these enzymes as reported in early research literature.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) or Specific Activity (µmol/min/mg) | Inhibitors |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | - | 52 | - |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | 6-hydroxycyclohex-1-ene-1-carboxyl-CoA | 72 ± 10 | 14 | - |
| Benzoate-CoA Ligase (Bcl1) | Syntrophus aciditrophicus | Benzoate | 160 | 43 | - |
| Benzoate-CoA Ligase (Bcl1) | Syntrophus aciditrophicus | Crotonate | 4200 | 23 | - |
| Benzoate-CoA Ligase (Bcl2) | Syntrophus aciditrophicus | Benzoate | 110 | 77 | - |
| Benzoate-CoA Ligase (Bcl2) | Syntrophus aciditrophicus | Crotonate | 2300 | 2.3 | - |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the early research on cyclohexadiene carboxyl-CoA compounds.
Purification of Cyclohexanecarboxyl-CoA Dehydrogenase from Syntrophus aciditrophicus
This protocol is based on the methods described by Kung et al. (2013).[7]
4.1.1 Preparation of Cell Extract
-
Suspend 3g of wet cell mass of S. aciditrophicus grown on crotonate in 6 ml of buffer A (20 mM triethanolamine (B1662121) hydrochloride, 5 mM MgCl₂, pH 7.8).
-
Add 0.1 mg DNase I and 0.2 mg lysozyme (B549824) to the cell suspension.
-
Lyse the cells by passing the suspension through a French pressure cell at 137 MPa.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to obtain the cell extract (supernatant).
4.1.2 Chromatographic Purification A multi-step chromatographic procedure is typically employed, which may include anion exchange, hydrophobic interaction, and affinity chromatography. The specific details of the columns, buffers, and gradients would be optimized based on the specific properties of the enzyme. Kung et al. (2013) reported a 25-fold enrichment with a 16% yield.[7]
Enzyme Assay for Acyl-CoA Dehydrogenases
This spectrophotometric assay is commonly used to measure the activity of acyl-CoA dehydrogenases in the oxidative direction.[7]
4.2.1 Reagents
-
Assay buffer (e.g., 20 mM triethanolamine hydrochloride, pH 7.8)
-
Acyl-CoA substrate (e.g., cyclohexanecarboxyl-CoA or cyclohex-1-ene-1-carboxyl-CoA) at a suitable concentration (e.g., 0.5 mM).
-
Artificial electron acceptor: Ferricenium hexafluorophosphate (B91526).
-
Purified enzyme solution.
4.2.2 Procedure
-
Set up a quartz cuvette with the assay buffer and the acyl-CoA substrate.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the time-dependent reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 300 nm. The molar extinction coefficient (Δε₃₀₀) for ferricenium hexafluorophosphate is 3,600 M⁻¹ cm⁻¹.[7]
-
Calculate the enzyme activity based on the rate of absorbance change. Note that for the oxidation of 1 mol of the acyl-CoA substrate, 2 mol of ferricenium are required.[7]
Heterologous Expression and Purification of Recombinant Acyl-CoA Dehydrogenases
This protocol outlines the general steps for producing recombinant enzymes in E. coli.[7]
4.3.1 Gene Cloning and Expression Vector
-
Amplify the gene encoding the acyl-CoA dehydrogenase from the genomic DNA of the source organism (e.g., S. aciditrophicus).
-
Clone the amplified gene into a suitable expression vector, often with an affinity tag (e.g., His-tag) for simplified purification.
4.3.2 Protein Expression
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to incubate the culture for several hours at a suitable temperature (e.g., 16-30°C) to allow for protein expression.
4.3.3 Cell Lysis and Protein Purification
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM potassium phosphate, 200 mM sodium chloride, 20 mM imidazole, pH 7.9) containing DNase I and lysozyme.[7]
-
Lyse the cells using a French press or sonication.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
The following diagram illustrates the general workflow for heterologous protein expression and purification.
Chemical Synthesis of Cyclohexadiene Carboxyl-CoA Thioesters
The chemical synthesis of acyl-CoA thioesters is essential for obtaining standards for analytical purposes and for detailed enzymatic studies. While specific protocols for cyclohexadiene carboxyl-CoA are not abundant in early literature, general methods for acyl-CoA synthesis can be adapted. These methods typically involve the activation of the carboxylic acid followed by reaction with coenzyme A.
Commonly used methods for activating the carboxylic acid include:
-
Formation of an acid chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Formation of a mixed anhydride: The carboxylic acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate.
-
Formation of an N-hydroxysuccinimide (NHS) ester: The carboxylic acid is coupled to N-hydroxysuccinimide using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC).[10]
The activated carboxylic acid is then reacted with the free sulfhydryl group of coenzyme A in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer, to yield the desired thioester.[11] Purification of the acyl-CoA is typically achieved by chromatography.
The following diagram illustrates the general logic of acyl-CoA synthesis.
Conclusion and Future Directions
The early research on cyclohexadiene carboxyl-CoA compounds has laid a critical foundation for our understanding of anaerobic aromatic metabolism. The identification and characterization of the key enzymes and metabolic pathways have provided a roadmap for how microorganisms tackle the challenge of degrading recalcitrant aromatic compounds. The experimental protocols developed during this period continue to be relevant and form the basis for modern investigations into these systems.
For researchers and professionals in drug development, these pathways and enzymes represent potential targets for the development of novel antimicrobial agents, particularly against anaerobic bacteria. Furthermore, the principles of metabolic engineering can be applied to these pathways for the bioremediation of aromatic pollutants or the biosynthesis of valuable chemicals.
Future research should focus on:
-
Structural biology: Elucidating the three-dimensional structures of the enzymes involved in cyclohexadiene carboxyl-CoA metabolism to understand their catalytic mechanisms in greater detail.
-
Regulatory networks: Investigating the regulatory mechanisms that control the expression and activity of the genes and enzymes in these pathways. While the metabolic roles are clear, any involvement in broader cellular signaling remains an open area of inquiry.
-
Synthetic biology: Harnessing these enzymatic pathways for the development of novel biocatalytic processes.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the potential of these fascinating metabolic pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 6. Syntrophus aciditrophicus uses the same enzymes in a reversible manner to degrade and synthesize aromatic and alicyclic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENZYME - 1.3.8.10 cyclohex-1-ene-1-carbonyl-CoA dehydrogenase [enzyme.expasy.org]
- 9. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Stability of Cyclohex-1,4-dienecarboxyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical stability of Cyclohex-1,4-dienecarboxyl-CoA isomers. Due to the limited availability of direct experimental data on these specific molecules, this guide synthesizes information from related compounds and theoretical principles to offer a comprehensive overview. It covers the fundamental concepts governing the stability of cyclohexadiene systems, the influence of the carboxyl-CoA substituent, computational and experimental methodologies for stability determination, and the role of these isomers in metabolic pathways.
Introduction to this compound Isomers
This compound and its isomers are important intermediates in various metabolic pathways, particularly in the anaerobic degradation of aromatic compounds. Understanding their relative stabilities is crucial for elucidating reaction mechanisms, predicting equilibrium concentrations, and designing novel therapeutic agents that target these pathways. The primary isomers of interest are derived from the cyclohexadiene core, with the key distinction being the arrangement of the double bonds.
The stability of these isomers is primarily dictated by the electronic and steric effects of the diene system and the large carboxyl-CoA substituent. The two main cyclohexadiene isomers are the conjugated 1,3-cyclohexadiene (B119728) and the isolated 1,4-cyclohexadiene.
Theoretical Stability of Cyclohexadiene Isomers
The relative stability of dienes is a well-established concept in organic chemistry, with conjugated dienes being more stable than their isolated counterparts.[1][2][3][4][5] This increased stability in conjugated systems is attributed to two main factors:
-
Resonance Delocalization: In conjugated dienes, the p-orbitals of the four sp2-hybridized carbon atoms overlap to form a continuous π-system. This delocalization of π-electrons over the entire conjugated system lowers the overall energy of the molecule, thereby increasing its stability.[2][3][4]
-
Hybridization: The single bond between the two double bonds in a conjugated diene is formed from the overlap of two sp2-hybridized orbitals. This bond has more s-character than a typical sp3-sp3 single bond, making it shorter and stronger, which contributes to the overall stability of the molecule.[3]
The heat of hydrogenation data for simple dienes provides experimental evidence for the enhanced stability of conjugated systems. Conjugated dienes release less heat upon hydrogenation compared to isolated dienes, indicating that they are in a lower energy state to begin with.[1][2][3] For instance, the heat of hydrogenation for conjugated 1,3-butadiene (B125203) is lower than that for isolated 1,4-pentadiene.[1]
Applying these principles to the cyclohexadiene core of this compound, the Cyclohex-1,3-dienecarboxyl-CoA isomer is predicted to be more stable than the this compound isomer.
While the carboxyl-CoA substituent is large and can introduce steric and electronic effects, the fundamental stability difference between the conjugated and isolated diene systems is expected to be the dominant factor. The precise quantitative difference in stability would require specific computational or experimental studies on these molecules.
Quantitative Data on Cyclohexadiene Stability
| Isomer | Double Bond Arrangement | Relative Stability | Notes |
| Cyclohex-1,3-diene | Conjugated | More Stable | Stabilized by π-electron delocalization.[6] |
| Cyclohex-1,4-diene | Isolated | Less Stable | Lacks the electronic stabilization of a conjugated system.[6] |
The addition of the carboxyl-CoA group is unlikely to reverse this trend but may influence the magnitude of the stability difference due to its electronic and steric properties.
Methodologies for Stability Determination
The theoretical and experimental stability of molecules like this compound isomers can be determined using a combination of computational and experimental techniques.
Computational chemistry provides a powerful toolkit for predicting the relative stabilities of isomers. A typical workflow for such an analysis is as follows:
-
Structure Optimization: The 3D structures of the different isomers are built in silico and their geometries are optimized to find the lowest energy conformation using methods like Density Functional Theory (DFT) or ab initio calculations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) of each isomer is calculated using the following equation: G = H - TS, where H is the enthalpy, T is the temperature, and S is the entropy.
-
Relative Stability Determination: The relative stability of the isomers is determined by comparing their Gibbs free energies. The isomer with the lower Gibbs free energy is the more stable one.
Caption: A generalized workflow for the computational analysis of isomer stability.
Experimental determination of isomer stability often involves measuring the equilibrium constant for the isomerization reaction.
-
Isomerization Reaction: An equilibrium is established between the isomers, often catalyzed by an acid, base, or an enzyme.
-
Equilibrium Mixture Analysis: The concentration of each isomer in the equilibrium mixture is quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the product and reactant concentrations at equilibrium.
-
Gibbs Free Energy Calculation: The standard Gibbs free energy change (ΔG°) for the isomerization reaction is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin. A negative ΔG° indicates that the product isomer is more stable.
Caption: A typical experimental workflow for determining the relative stability of isomers.
Metabolic Pathways Involving Cyclohexadiene Derivatives
This compound and its isomers are known to be involved in the anaerobic metabolism of benzoate (B1203000). In this pathway, benzoyl-CoA is first reduced to cyclohexa-1,5-diene-1-carbonyl-CoA, which is then further metabolized. While not the 1,4-diene, this pathway illustrates the biological relevance of cyclohexadiene carboxyl-CoA derivatives.
The following diagram depicts a simplified representation of the initial steps of the anaerobic benzoate degradation pathway.
Caption: Initial steps of the anaerobic benzoate degradation pathway.
Conclusion
The theoretical stability of this compound isomers is governed by the principles of diene conjugation. The conjugated Cyclohex-1,3-dienecarboxyl-CoA isomer is predicted to be significantly more stable than the isolated this compound isomer. While direct quantitative data for these specific molecules is scarce, this guide provides a framework for understanding their relative stabilities based on established chemical principles and outlines the computational and experimental methodologies that can be employed for their detailed investigation. A deeper understanding of the stability of these intermediates is essential for advancing research in metabolic engineering and drug development.
References
- 1. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. orgosolver.com [orgosolver.com]
- 5. theorango.com [theorango.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Enzymatic Synthesis of Cyclohex-1,4-dienecarboxyl-CoA for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohex-1,4-dienecarboxyl-CoA is a key intermediate in the anaerobic metabolism of aromatic compounds, particularly within the benzoyl-CoA pathway.[1][2][3] Its availability is crucial for a variety of in vitro assays designed to investigate enzyme function, screen for inhibitors, and elucidate metabolic pathways. This application note provides a detailed protocol for the enzymatic synthesis of this compound and its subsequent use in a representative in vitro enzymatic assay.
The synthesis method leverages a promiscuous aryl-CoA ligase, such as benzoate-CoA ligase, which activates the free acid to its corresponding CoA thioester in an ATP-dependent manner.[3][4] This biosynthetic approach offers a mild and specific alternative to chemical synthesis, yielding a product suitable for sensitive biological assays.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound involves the activation of cyclohex-1,4-dienecarboxylic acid by a suitable CoA ligase. Benzoate-CoA ligase from various microorganisms, known for its broad substrate specificity, can be utilized for this purpose.
Synthesis Pathway
The synthesis proceeds via a two-step mechanism catalyzed by the CoA ligase. First, the carboxylate is adenylated by ATP, forming an enzyme-bound acyl-adenylate intermediate and releasing pyrophosphate. Subsequently, the sulfhydryl group of Coenzyme A attacks the acyl-adenylate, displacing AMP to form the final thioester product.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Synthesis
This protocol outlines the steps for a typical small-scale enzymatic synthesis.
Materials:
-
Cyclohex-1,4-dienecarboxylic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Benzoate-CoA ligase (recombinant, purified)
-
Dithiothreitol (DTT)
-
HPLC system for purification and analysis
Protocol:
-
Reaction Mixture Preparation: Prepare the reaction mixture in a microcentrifuge tube on ice.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding perchloric acid to a final concentration of 0.5 M, followed by incubation on ice for 10 minutes to precipitate the protein.
-
Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a solution of K₂CO₃.
-
Purification: Purify the this compound from the neutralized supernatant using reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of the thioester bond.
Data Presentation: Synthesis Components
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| Tris-HCl (pH 8.0) | 1 M | 100 mM | 100 µL |
| Cyclohex-1,4-dienecarboxylic acid | 100 mM | 1 mM | 10 µL |
| Coenzyme A | 50 mM | 2 mM | 40 µL |
| ATP | 100 mM | 5 mM | 50 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| DTT | 100 mM | 1 mM | 10 µL |
| Benzoate-CoA ligase | 1 mg/mL | 10 µg/mL | 10 µL |
| Nuclease-free water | - | - | 770 µL |
In Vitro Assay Using this compound
The synthesized this compound can be used as a substrate for downstream enzymes in the benzoyl-CoA pathway, such as a putative dienoyl-CoA hydratase.
Assay Workflow
A typical in vitro assay involves incubating the synthesized CoA ester with the enzyme of interest and monitoring the reaction progress, for example, by measuring the decrease in substrate or the formation of a product over time using HPLC or a spectrophotometric method.
Caption: General workflow for an in vitro enzyme assay.
Experimental Protocol: In Vitro Hydratase Assay
This protocol describes a representative assay to measure the activity of a putative dienoyl-CoA hydratase.
Materials:
-
Purified this compound (from synthesis)
-
Purified recombinant dienoyl-CoA hydratase
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
HPLC system
Protocol:
-
Assay Mixture Preparation: Prepare the assay mixture in a temperature-controlled cuvette or microcentrifuge tube.
-
Pre-incubation: Pre-incubate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the synthesized this compound.
-
Time-course Analysis: At defined time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile (B52724) or a suitable acid.
-
Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to monitor the decrease in the substrate peak area and the appearance of the product peak area over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the substrate consumption or product formation curve. Determine kinetic parameters by varying the substrate concentration.
Data Presentation: Assay Components
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Assay |
| Potassium Phosphate Buffer (pH 7.5) | 1 M | 100 mM | 10 µL |
| Dienoyl-CoA Hydratase | 0.5 mg/mL | 5 µg/mL | 1 µL |
| Nuclease-free water | - | - | 84 µL |
| This compound | 10 mM | 50-500 µM | 0.5 - 5 µL |
Conclusion
This application note provides a framework for the enzymatic synthesis of this compound and its application in in vitro enzyme assays. The described protocols can be adapted and optimized for specific research needs, facilitating the study of enzymes involved in aromatic compound metabolism and aiding in the discovery of novel biocatalysts or therapeutic agents.
References
- 1. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 4. The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Cyclohex-1,4-dienecarboxyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis and subsequent purification of Cyclohex-1,4-dienecarboxyl-CoA, a significant intermediate in the anaerobic metabolism of aromatic compounds. The following procedures are based on established methodologies for the purification of related acyl-CoA esters and the enzymes involved in their synthesis.
Introduction
This compound is a key coenzyme A derivative involved in the anaerobic degradation pathways of aromatic compounds such as benzoate. In many anaerobic bacteria, benzoyl-CoA is first reduced to a dienoyl-CoA species, which then undergoes further enzymatic transformations.[1][2][3] Understanding the biochemistry of these pathways is crucial for research in microbial metabolism, bioremediation, and potentially for the development of novel antimicrobial agents targeting these metabolic routes. The protocol outlined below describes a method for the in vitro synthesis of this compound and its subsequent purification, providing a source of this compound for enzymatic assays and further biochemical studies.
Proposed Protocol for Synthesis and Purification
This protocol is based on the enzymatic activity of a CoA ligase to synthesize the target compound from its corresponding carboxylic acid and Coenzyme A, followed by purification using chromatographic techniques.
Part 1: Enzymatic Synthesis of this compound
This procedure utilizes a purified His-tagged benzoate-CoA ligase, which can catalyze the formation of a variety of acyl-CoA esters from their corresponding carboxylic acids.[1]
Materials:
-
Purified His-tagged benzoate-CoA ligase
-
Cyclohex-1,4-dienecarboxylic acid
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tricine-KOH buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:
-
100 mM Tricine-KOH buffer (pH 8.0)
-
2 mM Cyclohex-1,4-dienecarboxylic acid
-
0.5 mM Coenzyme A
-
2 mM ATP
-
2 mM MgCl₂
-
0.1 mg/ml BSA
-
-
Enzyme Addition: Initiate the reaction by adding the purified His-tagged benzoate-CoA ligase to a final concentration of approximately 0.05 mg/ml.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. The progress of the reaction can be monitored by observing the decrease in free CoA or the formation of the product using HPLC.
-
Reaction Termination: Terminate the reaction by adding a small volume of a strong acid, such as perchloric acid, to a final concentration of 0.5 M, and then neutralizing with a suitable base (e.g., KOH). This will precipitate the protein, which can be removed by centrifugation.
Part 2: Purification of this compound
The purification of the synthesized this compound is achieved through High-Performance Liquid Chromatography (HPLC).
Equipment and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile (B52724)
-
Centrifuge
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant containing the this compound.
-
HPLC Separation:
-
Inject the supernatant onto the C18 column.
-
Elute the compounds using a linear gradient of acetonitrile (Mobile Phase B) in 50 mM potassium phosphate buffer (Mobile Phase A). A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined empirically, but it will be distinct from that of free CoA, ATP, and the carboxylic acid substrate.
-
Quantification and Purity Assessment: The concentration of the purified this compound can be determined spectrophotometrically using an extinction coefficient at 260 nm. The purity can be assessed by re-injecting a small aliquot onto the HPLC and observing a single peak.
Quantitative Data Summary
The following table provides an example of the expected quantitative data from the synthesis and purification of this compound. The values are hypothetical and based on typical yields for similar enzymatic syntheses of CoA esters.
| Parameter | Value | Unit | Notes |
| Enzymatic Synthesis | |||
| Initial Substrate (Carboxylic Acid) | 2.0 | mM | Starting concentration in the reaction mixture. |
| Initial Substrate (CoA) | 0.5 | mM | Starting concentration in the reaction mixture. |
| Enzyme Concentration | 0.05 | mg/ml | Concentration of purified benzoate-CoA ligase. |
| Reaction Time | 120 | minutes | Incubation time at 30°C. |
| Conversion Yield | ~85 | % | Estimated based on the limiting reagent (CoA). |
| Purification | |||
| HPLC Column | Reverse-phase C18 | Standard column for separation of small organic molecules. | |
| Mobile Phase Gradient | 5-50% Acetonitrile | % | Linear gradient over 30 minutes. |
| Detection Wavelength | 260 | nm | For detection of the adenine moiety of CoA. |
| Final Purity | >95 | % | As determined by analytical HPLC. |
| Overall Yield | ~60 | % | Overall yield after synthesis and purification. |
Biochemical Pathway and Experimental Workflow
The following diagrams illustrate the biochemical context of this compound and the experimental workflow for its purification.
References
- 1. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Methods for the Detection of Cyclohex-1,4-dienecarboxyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohex-1,4-dienecarboxyl-CoA is an intermediate in various metabolic pathways, including the anaerobic degradation of aromatic compounds. Accurate and sensitive detection of this molecule is crucial for understanding these pathways and for the development of novel therapeutics targeting them. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on established principles for the analysis of acyl-CoA thioesters.
Signaling Pathway Context
This compound is a proposed intermediate in the fermentation of benzoate (B1203000) and crotonate in some anaerobic bacteria, such as Syntrophus aciditrophicus. In this pathway, benzoyl-CoA is reduced to various cyclohexene (B86901) and cyclohexane (B81311) carboxyl-CoA derivatives. The diagram below illustrates a plausible metabolic context for this compound.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound analysis.
Quantitative Data
The following tables summarize the key parameters for the LC-MS/MS method for the quantification of this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 888.2 (Calculated) |
| Product Ion (Q3) | m/z 381.2 (Calculated from neutral loss of 507.0 Da) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized (typically 30-50 eV) |
| Declustering Potential (DP) | To be optimized (typically 50-100 V) |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | |
| 0-1 min | 5% B |
| 1-8 min | 5-95% B |
| 8-10 min | 95% B |
| 10-10.1 min | 95-5% B |
| 10.1-15 min | 5% B |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 fmol |
| Limit of Quantification (LOQ) | 5 fmol |
| Accuracy | 95-105% |
| Precision (RSD) | < 15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of acyl-CoAs from bacterial cell pellets.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Homogenization: Sonicate the sample on ice (3 cycles of 30 seconds with 30-second intervals).
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (100 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium hydroxide.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile for LC-MS/MS analysis.
LC-MS/MS Analysis
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B).
-
Injection: Inject 5 µL of the reconstituted sample extract.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
-
Calibration Curve: Prepare a series of calibration standards of a synthesized this compound standard and analyze them alongside the samples to generate a standard curve for quantification.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak corresponding to the MRM transition of this compound.
-
Quantification: Calculate the concentration of this compound in the samples by interpolating the peak areas against the calibration curve.
-
Normalization: Normalize the results to the initial amount of biological material (e.g., cell number or protein concentration).
Application Notes and Protocols: The Role of Cyclohex-1,4-dienecarboxyl-CoA in Anaerobic Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the involvement of cyclohexadienecarboxyl-CoA intermediates, with a focus on their significance in the anaerobic degradation of alicyclic and aromatic compounds. The protocols detailed below offer standardized methods for the study of these pathways, which are crucial for understanding microbial metabolism in anoxic environments and have potential applications in bioremediation and biocatalysis.
Introduction
The anaerobic degradation of aromatic and alicyclic compounds is a critical biogeochemical process predominantly carried out by microorganisms. A central theme in these pathways is the initial conversion of various substrates to a limited number of common intermediates, which are then further metabolized. Benzoyl-CoA is a key central intermediate in the anaerobic degradation of many aromatic compounds. Its subsequent dearomatization leads to the formation of cyclic dienoyl-CoA esters, such as cyclohex-1,5-diene-1-carboxyl-CoA. While cyclohex-1,5-diene-1-carboxyl-CoA is a well-established intermediate, the potential role of its isomer, cyclohex-1,4-dienecarboxyl-CoA, has also been considered in these intricate metabolic networks. This document outlines the enzymatic reactions involving these intermediates and provides detailed protocols for their investigation.
Data Presentation
Table 1: Kinetic Properties of Key Enzymes in Cyclohexane (B81311) Carboxylic Acid Degradation
| Enzyme | Organism | Substrate | Apparent Km (µM) | Specific Activity (µmol min-1 mg-1) | Inhibitor | Ki (µM) | Reference |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | 22 ± 5 | 0.28 (oxidative) | Cyclohex-1-ene-1-carboxyl-CoA | 49 ± 10 | [1] |
| Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA | - | - | - | - | [1] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Thauera aromatica | Cyclohexa-1,5-diene-1-carbonyl-CoA | - | - | - | - | [2] |
| Cyclohexa-1,5-diene-1-carboxyl-CoA Dehydrogenase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carboxyl-CoA | - | 29 | - | - | [3] |
Note: Data for this compound as a primary substrate is not extensively available in the literature, with many studies focusing on the 1,5-diene isomer.
Signaling Pathways and Logical Relationships
Caption: Anaerobic degradation pathway of cyclohexane carboxylic acid.
Experimental Workflows
References
- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Labeling of Cyclohex-1,4-dienecarboxyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as ¹³C-labeled compounds, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, which is invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms, and discovering novel therapeutic targets.
This document provides detailed application notes and protocols for the isotopic labeling of Cyclohex-1,4-dienecarboxyl-CoA, a key intermediate in the anaerobic metabolism of aromatic compounds, for the purpose of metabolic flux analysis. These guidelines are intended for researchers in academia and industry, including those in drug development, who are looking to apply MFA to study the metabolism of cyclic compounds.
Core Principles of ¹³C Metabolic Flux Analysis
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or a labeled aromatic precursor) into a biological system. As cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites, including this compound. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct result of the active metabolic pathways. By measuring the MIDs of key metabolites using mass spectrometry (MS) and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be quantified.
A general workflow for a ¹³C-MFA experiment is depicted below.
Caption: General workflow of a ¹³C Metabolic Flux Analysis experiment.
Isotopic Labeling Strategies for this compound
The successful application of MFA to the this compound pathway hinges on the effective isotopic labeling of this target metabolite. This can be achieved through two primary strategies:
-
Labeling the Cyclohexane Ring: This involves providing a ¹³C-labeled precursor that is incorporated into the cyclic structure of Cyclohex-1,4-dienecarboxylic acid.
-
Labeling the Coenzyme A Moiety: This strategy involves labeling the CoA part of the molecule, which can be accomplished by providing labeled pantothenate, a precursor for CoA biosynthesis.
Synthesis of ¹³C-Labeled Cyclohex-1,4-dienecarboxylic Acid (Proposed)
Proposed Reaction Scheme:
Starting from a suitable ¹³C-labeled benzene (B151609) derivative, a Birch reduction can be employed to generate the cyclohexadiene ring system. Subsequent carboxylation would then yield the desired labeled Cyclohex-1,4-dienecarboxylic acid.
Caption: Proposed synthesis of ¹³C-labeled Cyclohex-1,4-dienecarboxylic acid.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the general procedure for labeling microbial cells that metabolize aromatic compounds.
Materials:
-
Microbial strain of interest (e.g., Thauera aromatica, Syntrophus aciditrophicus)
-
Defined minimal medium appropriate for the strain
-
Unlabeled substrate (e.g., benzoate)
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-benzoate or synthesized ¹³C-Cyclohex-1,4-dienecarboxylic acid)
-
Sterile culture flasks or bioreactor
Procedure:
-
Pre-culture: Grow the microbial strain in a non-labeled medium to obtain a healthy inoculum.
-
Labeling Experiment: Inoculate a fresh, defined minimal medium where the primary carbon source is replaced with the desired ¹³C-labeled substrate. For co-metabolism studies, a mixture of labeled and unlabeled substrates can be used.
-
Steady-State Growth: Culture the cells under controlled conditions (temperature, pH, aeration) to achieve a metabolic and isotopic steady state. This is typically achieved during the exponential growth phase. To confirm the steady state, samples can be taken at two different time points (e.g., 4 and 6 hours into the exponential phase) and the labeling patterns of key metabolites can be compared.[1]
-
Sampling: Rapidly harvest the cells for metabolite extraction.
Protocol 2: Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity instantaneously to preserve the in vivo metabolic state.
Materials:
-
Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)
-
Extraction solvent (e.g., cold 75% ethanol)
-
Centrifuge
Procedure:
-
Quenching: Rapidly mix the cell culture sample with the cold quenching solution.
-
Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extraction: Resuspend the cell pellet in the cold extraction solvent.
-
Incubation: Incubate the mixture to allow for the complete extraction of intracellular metabolites.
-
Clarification: Centrifuge the extract to remove cell debris.
-
Drying: Dry the supernatant containing the metabolites, for example, by using a speed vacuum concentrator.
Protocol 3: Enzymatic Synthesis of ¹³C-Labeled this compound
This protocol describes the in vitro synthesis of the target CoA ester from the labeled carboxylic acid.
Materials:
-
Synthesized ¹³C-labeled Cyclohex-1,4-dienecarboxylic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (a suitable enzyme that can activate the substrate)
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the labeled carboxylic acid, CoA, and ATP in the reaction buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Purification: Purify the resulting ¹³C-labeled this compound using methods such as HPLC.
Protocol 4: LC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol outlines the analysis of the isotopic labeling of this compound.
Instrumentation:
-
Liquid Chromatography (LC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Separate the acyl-CoA esters using a suitable LC column and gradient.
-
Mass Spectrometry Analysis: Analyze the eluting compounds using the mass spectrometer in full scan mode to detect the different mass isotopomers of this compound. Tandem MS (MS/MS) can be used for confirmation of the compound's identity.
-
Data Analysis: Integrate the peak areas for each mass isotopomer to determine the Mass Isotopomer Distribution (MID).
Data Presentation
The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopomer Distribution of this compound
| Mass Isotopomer | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B |
| M+0 | 5.2 | 10.5 |
| M+1 | 10.8 | 15.3 |
| M+2 | 15.3 | 20.1 |
| M+3 | 20.1 | 25.6 |
| M+4 | 25.6 | 18.4 |
| M+5 | 15.8 | 7.9 |
| M+6 | 7.2 | 2.2 |
Note: This table presents hypothetical data for illustrative purposes. M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' ¹³C atoms.
Signaling Pathways and Logical Relationships
The metabolic pathway leading to and from this compound is central to the anaerobic degradation of benzoate (B1203000). A simplified representation of this pathway is shown below.
Caption: Simplified pathway of anaerobic benzoate metabolism.
Note: The exact position of this compound in all organisms may vary. This diagram represents a generally accepted pathway.
Conclusion
The isotopic labeling of this compound provides a powerful tool for dissecting the metabolic fluxes in pathways involved in the degradation of aromatic compounds. The protocols and guidelines presented here offer a framework for researchers to design and execute ¹³C-MFA experiments to gain deeper insights into cellular metabolism. While the synthesis of the labeled precursor requires careful chemical synthesis, the subsequent analytical and computational steps are well-established within the field of metabolic engineering. The application of these methods will undoubtedly contribute to a better understanding of microbial metabolism and aid in the development of novel biotechnological and therapeutic strategies.
References
Handling and storage conditions for Cyclohex-1,4-dienecarboxyl-CoA stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohex-1,4-dienecarboxyl-CoA is a key intermediate in the anaerobic metabolism of aromatic compounds, particularly in the benzoate (B1203000) degradation pathway. As with many acyl-CoA thioesters, its stability is a critical factor for accurate and reproducible experimental results. These application notes provide detailed information on the proper handling, storage, and stability of this compound, along with protocols for its analysis.
Stability of this compound
The stability of this compound is primarily influenced by the chemical reactivity of its thioester bond. Thioesters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and enzymatic activity from thioesterases. The presence of two double bonds in the cyclohexene (B86901) ring may also contribute to its reactivity.
General Handling Recommendations
To minimize degradation, this compound should be handled with care. It is advisable to prepare fresh solutions for each experiment whenever possible. If stock solutions are necessary, they should be prepared in a stable buffer, aliquoted into single-use volumes, and stored under appropriate conditions.
Storage Conditions
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below. If in solution, it should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The choice of solvent is also critical; while aqueous buffers are common for enzymatic assays, for long-term storage, a mixture of water and an organic solvent like DMSO might be considered, though stability in such a mixture should be validated.
Quantitative Stability Data
Table 1: Hydrolysis Rate Constants and Half-Life of S-methyl thioacetate (B1230152) in Aqueous Solution at 23°C [1]
| pH | Condition | Second-Order Rate Constant (k) | Half-Life (t½) |
| Acidic | Acid-mediated | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - |
| 7 | Neutral | 3.6 x 10⁻⁸ s⁻¹ (First-order) | 155 days |
| Basic | Base-mediated | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - |
Note: The half-life at acidic and basic pH is dependent on the concentration of H+ and OH-, respectively. The data presented for S-methyl thioacetate should be considered as an estimate for the stability of the thioester bond in this compound.
Metabolic Pathway Involvement
This compound is an intermediate in the anaerobic degradation of benzoate. This pathway is crucial for the microbial breakdown of aromatic compounds in anoxic environments.
Caption: Anaerobic degradation pathway of benzoate.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Resuspend the powder in the desired volume of sterile water or buffer to achieve the target concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution. Avoid vigorous vortexing to minimize oxidation.
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under various conditions (e.g., different pH, temperature, and buffer compositions).
Materials:
-
This compound stock solution
-
A set of buffers with varying pH values (e.g., pH 4, 7, and 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 50 mM potassium phosphate buffer, pH 6.8
-
Mobile phase B: Acetonitrile
-
Quenching solution (e.g., 10% perchloric acid)
-
Microcentrifuge tubes
Experimental Workflow:
Caption: Workflow for assessing the stability of this compound.
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound (e.g., 1 mM) in each of the test buffers.
-
For each condition, prepare multiple aliquots, one for each time point.
-
-
Incubation:
-
Place the aliquots in their respective temperature-controlled environments.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
-
-
Sample Quenching:
-
Immediately quench the reaction by adding a small volume of quenching solution to the aliquot to stop further degradation.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the C18 column.
-
Run a gradient elution, for example:
-
0-12 min: 5% to 20% Acetonitrile in 50 mM phosphate buffer (pH 6.8).
-
12-13 min: 20% to 30% Acetonitrile.
-
13-18 min: Re-equilibrate to 5% Acetonitrile.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to intact this compound.
-
Plot the peak area of the intact compound against time for each condition.
-
Calculate the degradation rate constant and half-life from the decay curve.
-
Conclusion
While specific stability data for this compound is limited, understanding the general principles of thioester stability and employing careful handling and storage practices are essential for reliable research. The provided protocols offer a framework for preparing and assessing the stability of this important metabolic intermediate. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of Cyclohex-1,4-dienecarboxyl-CoA
Technical Support Center: HPLC Analysis of Cyclohex-1,4-dienecarboxyl-CoA
Welcome to the technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with peak tailing during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound exhibiting significant tailing?
Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a drawn-out trailing edge. For a polar, acidic molecule like this compound, the primary causes are typically related to undesirable secondary chemical interactions within the analytical column, though system and method parameters also play a crucial role.
Primary Causes:
-
Secondary Silanol (B1196071) Interactions: This is the most frequent cause for polar and ionizable analytes. Standard silica-based reversed-phase columns (e.g., C18) can have residual, unreacted silanol groups (Si-OH) on the surface.[1][2] These silanols are acidic and can form strong ionic or hydrogen-bonding interactions with your analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[3][4]
-
Incorrect Mobile Phase pH: The pH of your mobile phase dictates the ionization state of both your analyte and the residual silanols on the column.[5] If the pH is in a range where either the analyte is partially ionized or the silanols are deprotonated (negatively charged), strong secondary interactions are more likely to occur.[6]
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[4][7] A void at the column inlet, caused by pressure shocks or bed collapse, can also distort peak shape.[3][7]
-
System and Hardware Issues: Excessive extra-column volume (dead volume) in tubing, fittings, or the detector flow cell can cause the separated peak to broaden and tail before it is detected.[4][8]
Q2: How can I optimize my mobile phase to eliminate peak tailing?
Mobile phase optimization is often the fastest and most effective way to improve peak shape. The goal is to create an environment that minimizes unwanted secondary interactions.
Key Strategies:
-
Adjust Mobile Phase pH: Lowering the pH is a powerful technique to suppress the ionization of acidic silanol groups, making them less interactive.[2] For silica-based columns, operating at a pH between 2.5 and 3.5 is highly effective at protonating silanols and reducing their ability to interact with your acidic analyte.[3][7] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[9]
-
Increase Buffer Concentration: A buffer helps maintain a stable pH across the column and can also help mask the activity of residual silanols.[10] Increasing the buffer concentration, typically to a range of 20-50 mM, can significantly improve peak symmetry.[3][11]
-
Use Mobile Phase Additives (Advanced): Historically, a small amount of a basic compound like triethylamine (B128534) (TEA) was added to the mobile phase. This "sacrificial base" preferentially interacts with the active silanol sites, shielding the analyte from them.[1][3] However, this is less necessary with modern, high-purity columns and can complicate analysis with mass spectrometry.
Recommended Mobile Phase Adjustments
| Parameter | Recommended Setting/Range | Rationale for this compound |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the silica (B1680970) stationary phase, minimizing secondary retention mechanisms that cause tailing.[2][3] |
| Buffer Type | Phosphate, Formate | Choose a buffer with a pKa close to the target mobile phase pH for maximum buffering capacity. |
| Buffer Concentration | 20 - 50 mM | Higher concentrations help maintain pH stability and can mask residual silanol activity, improving peak shape.[3][11] |
| Organic Modifier | Acetonitrile or Methanol | The choice can influence selectivity; however, it is less likely to be the primary solution for tailing compared to pH and buffer adjustments. |
Q3: My mobile phase is optimized, but I still see tailing. Could the column be the problem?
Yes, the column itself is a critical factor. If mobile phase adjustments are insufficient, troubleshooting should focus on the column's chemistry and condition.
Column-Related Solutions:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped," a process that chemically treats most of the residual silanol groups to make them less reactive.[10] If you are using an older column (Type A silica), switching to a modern end-capped column (Type B silica) or a hybrid stationary phase column can dramatically reduce tailing.[1][3]
-
Check for Column Contamination: If the column has been used for many injections, especially with complex samples, contaminants can bind to the stationary phase. Use a proper column flushing and regeneration procedure.
-
Install a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates, extending its life and preserving performance.[7]
-
Check for Voids or Bed Deformation: A sudden increase in tailing for all peaks, often accompanied by a drop in backpressure, may indicate a physical void at the head of the column.[7] In this case, the column usually needs to be replaced.
Troubleshooting Protocols and Visual Guides
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a logical workflow to identify and resolve the cause of peak tailing. The key is to change only one parameter at a time.[12]
-
Step 1: Confirm the Issue.
-
Inject a well-characterized standard to ensure the problem is with the analysis and not the specific sample.
-
Calculate the tailing factor (Tf) or asymmetry factor (As). A value > 1.5 is generally considered significant tailing.[2]
-
-
Step 2: Investigate the Mobile Phase.
-
Prepare a fresh batch of mobile phase, ensuring all components are fully dissolved and the solution is well-mixed.
-
Verify the pH of the aqueous portion. If the pH is > 4, adjust it down to the 2.5-3.5 range using an appropriate acid (e.g., phosphoric acid or formic acid).
-
If the buffer concentration is low (<10 mM), increase it to the 20-50 mM range.[11]
-
-
Step 3: Evaluate the Column and Guard Column.
-
If a guard column is installed, remove it and re-run the analysis. If peak shape improves, the guard column is contaminated and should be replaced.
-
If there is no guard column, or its removal did not help, perform a column wash. Flush the column with a strong, compatible solvent (refer to manufacturer's instructions) to remove potential contaminants.
-
If washing does not resolve the issue, the column may be permanently damaged or at the end of its lifespan. Replace it with a new, high-purity, end-capped column.
-
-
Step 4: Inspect the HPLC System.
-
Check all fittings and tubing between the injector, column, and detector. Ensure connections are secure and that the narrowest possible inner diameter tubing is used to minimize extra-column volume.[4][8]
-
If the problem persists, it may be related to other system components like the injector seals or detector flow cell, which may require professional maintenance.
-
Diagram 1: Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step flowchart for diagnosing HPLC peak tailing.
Diagram 2: Analyte Interactions on the Stationary Phase
Caption: Interactions causing retention and peak tailing in HPLC.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Chromatographic Resolution of Cyclohexadiene Carboxyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of cyclohexadiene carboxyl-CoA isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments. The information herein is based on established chromatographic principles and data from structurally similar compounds, providing a strong framework for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cyclohexadiene carboxyl-CoA isomers?
A1: The main challenges in separating these isomers stem from their similar physicochemical properties:
-
Structural Similarity: Positional isomers (e.g., 1,3- vs. 1,4-cyclohexadiene (B1204751) derivatives) and stereoisomers (enantiomers and diastereomers) have very similar structures, making them difficult to resolve with standard chromatographic methods.
-
Polarity and Stability: As polar thioesters, these compounds can be prone to degradation. This necessitates careful sample handling and optimized, mild chromatographic conditions to prevent sample loss and ensure reproducibility.
-
Co-elution: Due to their similarities, isomers often co-elute, making accurate quantification challenging. Achieving baseline separation is critical for reliable results.
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, leading to issues like ion suppression in mass spectrometry.
Q2: Which chromatographic techniques are most suitable for resolving cyclohexadiene carboxyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most effective techniques.[1] These can be coupled with mass spectrometry (MS) for sensitive and selective detection. For separating enantiomers, specialized Chiral HPLC is required. Gas Chromatography (GC) may be an option after appropriate derivatization to increase the volatility of the analytes.[2]
Q3: Can I use a standard C18 reversed-phase column for separating these isomers?
A3: A C18 column is a good starting point for separating positional isomers of cyclohexadiene carboxyl-CoA based on differences in hydrophobicity.[3] However, for enantiomers, a standard C18 column will not provide resolution. Enantiomeric separation requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent to form diastereomers that can then be separated on an achiral column like a C18.
Q4: What are the key factors influencing the resolution of these isomers?
A4: The resolution is primarily influenced by three factors:
-
Column Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be improved by using columns with smaller particle sizes or longer column lengths.[4]
-
Selectivity (α): The ability of the chromatographic system to differentiate between the isomers. This is the most critical factor and can be manipulated by changing the stationary phase (e.g., using a different chemistry or a chiral column) or the mobile phase composition (e.g., solvent type, pH, additives).[4]
-
Retention Factor (k): A measure of how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve resolution.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of cyclohexadiene carboxyl-CoA isomers in a question-and-answer format.
HPLC & UHPLC Troubleshooting
Problem: Poor Resolution or Co-elution of Isomers
-
Potential Cause: Suboptimal mobile phase composition.
-
Recommended Solution:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.
-
Modify the pH of the aqueous portion of the mobile phase, especially if the isomers have different pKa values.
-
Introduce an ion-pairing reagent if the isomers are ionic.
-
-
-
Potential Cause: Inappropriate column chemistry.
-
Recommended Solution:
-
For positional isomers, screen different reversed-phase columns (e.g., C18, Phenyl-Hexyl).
-
For enantiomers, it is essential to use a chiral stationary phase. Polysaccharide-based columns are a common choice for separating chiral carboxylic compounds.[5]
-
-
-
Potential Cause: Column temperature is not optimized.
-
Recommended Solution: Vary the column temperature. An increase in temperature can sometimes improve efficiency and alter selectivity.[4]
-
Problem: Peak Splitting
-
Potential Cause: Sample solvent is incompatible with the mobile phase.[5][6]
-
Recommended Solution: Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Potential Cause: Contamination at the column inlet or a blocked frit.[6][7]
-
Recommended Solution: Backflush the column (if the manufacturer's instructions permit). If the problem persists, replace the column inlet frit or the guard column.
-
-
Potential Cause: Co-elution of very closely related isomers.[5]
-
Recommended Solution: Adjust the mobile phase composition or gradient to improve the separation of the individual components. A smaller injection volume might also help to distinguish between two co-eluting peaks.[6]
-
Problem: Retention Time Drift
-
Potential Cause: Inconsistent mobile phase composition.[5]
-
Recommended Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed, especially for gradient elution.
-
-
Potential Cause: The column is not fully equilibrated.
-
Recommended Solution: Increase the column equilibration time between injections until a stable baseline is achieved.
-
-
Potential Cause: Leaks in the system.[5]
-
Recommended Solution: Check all fittings and connections for any signs of leaks, particularly between the injector, column, and detector.
-
GC-MS Troubleshooting (with derivatization)
Problem: No or Low Peak Intensity
-
Potential Cause: Incomplete derivatization.
-
Recommended Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure the sample is completely dry before adding the derivatization reagent.
-
-
Potential Cause: Degradation of the analyte in the injector.
-
Recommended Solution: Lower the injector temperature. Ensure the injector liner is clean and deactivated.
-
Problem: Broad or Tailing Peaks
-
Potential Cause: Active sites in the GC system.
-
Recommended Solution: Use a deactivated inlet liner and a column specifically designed for analyzing acidic compounds.
-
-
Potential Cause: Suboptimal carrier gas flow rate.
-
Recommended Solution: Optimize the carrier gas flow rate to achieve the best peak shape and resolution.
-
Data Presentation
Disclaimer: The following tables provide exemplary data based on the separation of structurally similar short-chain acyl-CoA compounds and aromatic carboxylic acids. These should be used as a starting point for method development for cyclohexadiene carboxyl-CoA isomers.
Table 1: Exemplary HPLC Conditions for Separation of Acyl-CoA Isomers
| Parameter | Method A (Positional Isomers) | Method B (Chiral Separation) |
| Column | C18, 2.6 µm, 100 x 4.6 mm | Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 5.0 | Hexane (B92381) |
| Mobile Phase B | Acetonitrile | Isopropanol with 0.1% Trifluoroacetic Acid |
| Gradient | 5% to 40% B over 15 min | 10% B Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 25 °C |
| Detection | UV at 260 nm or MS/MS | UV at 260 nm |
Table 2: Exemplary Retention Data for Structurally Similar CoA Isomers
| Compound | Method A Retention Time (min) | Method B Retention Time (min) | Resolution (Rs) |
| n-Butyryl-CoA | 8.2 | N/A | 1.8 (vs. Isobutyryl-CoA) |
| iso-Butyryl-CoA | 7.5 | N/A | |
| (R)-Enantiomer Analog | N/A | 12.1 | 2.1 |
| (S)-Enantiomer Analog | N/A | 14.3 |
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and validated for the specific cyclohexadiene carboxyl-CoA isomers being analyzed.
Protocol 1: HPLC-UV/MS for Positional Isomer Separation
-
Sample Preparation:
-
If working with biological matrices, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Reconstitute the final extract in the initial mobile phase composition.
-
-
HPLC System and Conditions:
-
System: An HPLC or UHPLC system coupled with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 2.6 µm particle size, 100 Å pore size, 100 x 4.6 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 40% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject standards of the isomers to determine their retention times.
-
Inject the prepared samples.
-
Integrate the peak areas for quantification.
-
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Sample Preparation:
-
Prepare samples as described in Protocol 1. The final sample solvent should be compatible with the normal phase mobile phase (e.g., a mixture of hexane and isopropanol).
-
-
Chiral HPLC System and Conditions:
-
System: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., amylose (B160209) or cellulose (B213188) derivatives).
-
Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes.
-
Inject a racemic standard to confirm the separation of the two enantiomers.
-
Inject samples and identify the enantiomers based on the retention times of the standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
Addressing low enzyme activity with Cyclohex-1,4-dienecarboxyl-CoA substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity with Cyclohex-1,4-dienecarboxyl-CoA as a substrate.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected, or no, enzyme activity with this compound. What are the primary factors we should investigate?
A1: Low or absent enzyme activity with a specific substrate like this compound can stem from several factors. We recommend a systematic approach to troubleshooting, focusing on three main areas: the enzyme itself, the substrate integrity, and the assay conditions.
-
Enzyme Integrity and Activity: Confirm the concentration, purity, and storage conditions of your enzyme preparation. Repeated freeze-thaw cycles can denature enzymes.[1] It's also crucial to ensure any necessary cofactors (e.g., FAD, NAD+) or metal ions are present in sufficient concentrations.
-
Substrate Quality and Stability: this compound, like other dienoyl-CoA esters, may be susceptible to oxidation or hydrolysis. Verify the purity of your substrate stock, preferably by HPLC. Consider if the substrate requires anaerobic handling, as related metabolic pathways are often oxygen-sensitive.[2]
-
Assay Conditions: The reaction buffer's pH, ionic strength, and temperature are critical.[3][4] These parameters should be optimized for your specific enzyme. If you are using a coupled assay, ensure the secondary enzymes and substrates are not the rate-limiting step.
Q2: Is this compound a known biological substrate? Which enzyme or pathway is it associated with?
A2: Yes, this compound is a recognized metabolite. It has been identified in biochemical databases as a product of the isomerization of cyclohexa-1,5-diene-1-carboxyl-CoA.[5] This reaction is part of the broader metabolic network for the anaerobic degradation of benzoate (B1203000) and other aromatic compounds.[5][6] The enzymes involved in these pathways are typically acyl-CoA dehydrogenases, hydratases, and isomerases.
Q3: Our enzyme is expected to be an acyl-CoA dehydrogenase. What type of assay is standard for this class of enzymes with a cyclic dienoyl-CoA substrate?
A3: For acyl-CoA dehydrogenases, a common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.[1] For instance, the reduction of 2,6-dichlorophenolindophenol (DCPIP) can be followed by a decrease in absorbance at around 600-660 nm.[2][6] Alternatively, HPLC-based assays can be used to directly measure the formation of the product or the consumption of the substrate over time.[1][7]
Q4: Could the specific isomer of the dienoyl-CoA be the issue?
A4: Absolutely. Enzymes are highly specific. The enzyme you are studying may act on a different isomer, such as cyclohexa-1,5-diene-1-carboxyl-CoA or cyclohex-1-ene-1-carboxyl-CoA.[7][8] We recommend verifying the substrate specificity of your enzyme with related compounds if possible. The enzymatic synthesis of different isomers is a common strategy to ensure the correct substrate is being tested.[2][7]
Troubleshooting Guide for Low Enzyme Activity
This guide provides a structured approach to identifying and resolving common issues encountered during in vitro enzyme assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Activity | Enzyme Denaturation: Improper storage, repeated freeze-thaw cycles, or extreme pH/temperature exposure. | 1. Use a fresh aliquot of the enzyme. 2. Confirm storage buffer and temperature are optimal. 3. Perform a protein concentration assay (e.g., Bradford) to verify enzyme concentration. 4. Run a positive control with a known, stable substrate to confirm general enzyme viability. |
| Substrate Degradation: The dienoyl-CoA ester is hydrolyzed or oxidized. | 1. Check substrate purity via HPLC. 2. Synthesize fresh substrate if purity is compromised.[2] 3. If the associated pathway is anaerobic, prepare substrate solutions and conduct the assay under anaerobic conditions (e.g., in a glove box).[2] | |
| Missing Cofactors/Coenzymes: The enzyme requires a specific cofactor (e.g., FAD, NAD+, Mg2+) that is absent or at a suboptimal concentration. | 1. Review the literature for known cofactors for your enzyme or homologous enzymes.[1][8] 2. Titrate the suspected cofactor into the assay to determine the optimal concentration. | |
| Activity is Present but Lower than Expected | Suboptimal Assay Conditions: pH, temperature, or buffer composition are not ideal for the enzyme. | 1. Perform a pH titration curve to find the optimal pH. 2. Run the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimum. 3. Test different buffer systems to rule out buffer-specific inhibition. |
| Substrate Concentration Not Optimal: The substrate concentration may be too low (not saturating) or too high (causing substrate inhibition). | 1. Determine the enzyme's Michaelis-Menten constant (Km) by measuring initial reaction velocities at various substrate concentrations. 2. For routine assays, use a substrate concentration of 5-10 times the Km value. | |
| Product Inhibition: The enzymatic product is inhibiting the reaction, a common issue in steady-state measurements. | 1. Ensure you are measuring the initial velocity of the reaction before product accumulates. 2. If possible, use a coupled assay system that immediately consumes the product to prevent its accumulation. | |
| Inconsistent or Non-Reproducible Results | Assay Setup Variability: Inconsistent pipetting, temperature fluctuations, or incorrect incubation times. | 1. Use calibrated pipettes and ensure all reagents are fully thawed and mixed. 2. Use a temperature-controlled plate reader or water bath.[3] 3. Include multiple replicates for each condition and run appropriate controls (no enzyme, no substrate). |
| Oxygen Sensitivity: If the reaction is part of an anaerobic pathway, oxygen exposure can lead to variable results. | 1. De-gas all buffers and reagents. 2. Perform the entire experimental setup and measurement in an anaerobic chamber. |
Data Presentation
Table 1: Kinetic Parameters of Enzymes Acting on Related Cyclic Acyl-CoA Substrates
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Reference |
| Dienoyl-CoA Hydratase | Geobacter metallireducens | Cyclohexa-1,5-diene-1-carbonyl-CoA | 80 | 350 | [7] |
| Dienoyl-CoA Hydratase | Syntrophus aciditrophicus | Cyclohexa-1,5-diene-1-carbonyl-CoA | 35 | 550 | [7] |
| Cyclohexanecarboxyl-CoA Dehydrogenase | Syntrophus aciditrophicus | Cyclohexanecarboxyl-CoA | 22 ± 5 | Not Reported | [1] |
| 1,5-Dienoyl-CoA Oxidase (DCO) | Thauera aromatica | Cyclohexa-1,5-diene-1-carbonyl-CoA | 27 | Not Reported | [2] |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for an Acyl-CoA Dehydrogenase
This protocol is a general template for measuring the activity of an enzyme that oxidizes this compound using an artificial electron acceptor like DCPIP.
Materials:
-
Assay Buffer (e.g., 100 mM MOPS-KOH, pH 7.3)
-
This compound stock solution
-
DCPIP stock solution (e.g., 5 mM in water)
-
Purified enzyme solution
-
Spectrophotometer or microplate reader capable of reading at ~660 nm
Procedure:
-
Prepare the assay mixture in a cuvette or microplate well. For a 400 µL final volume:
-
350 µL Assay Buffer
-
20 µL DCPIP stock solution (final concentration: 0.15 mM)
-
20 µL this compound stock solution (e.g., for a final concentration of 0.2 mM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution (containing 10-20 µg of protein). Mix quickly but gently.
-
Immediately start monitoring the decrease in absorbance at 660 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP (ε660 = 14.3 mM-1 cm-1).[2]
-
Run control reactions, including one without the enzyme (to check for non-enzymatic reduction of DCPIP) and one without the substrate (to check for background activity).
Protocol 2: Synthesis of this compound
This protocol describes a general method for synthesizing the CoA ester from the corresponding free acid via a succinimidyl ester intermediate.
Materials:
-
Cyclohex-1,4-dienecarboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (free acid)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Sodium bicarbonate solution
-
HPLC for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Cyclohex-1,4-dienecarboxylic acid and a slight molar excess of NHS in the anhydrous solvent.
-
Add a molar equivalent of DCC to the solution and stir at room temperature for several hours to form the NHS-ester.
-
Filter the reaction to remove the dicyclohexylurea byproduct.
-
-
Thioester Formation:
-
Dissolve Coenzyme A in a sodium bicarbonate solution (pH ~8.0).
-
Slowly add the activated NHS-ester solution from step 1 to the Coenzyme A solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the purified CoA ester.
-
-
Verification:
-
Confirm the identity and purity of the product using analytical HPLC and mass spectrometry.
-
Mandatory Visualizations
References
- 1. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatizing Cyclohexa-1,5-diene-1-carbonyl-Coenzyme A Oxidase: CHARACTERIZATION AND ITS ROLE IN ANAEROBIC AROMATIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling forensic timelines using molecular markers in Phormia regina maggots | PLOS Genetics [journals.plos.org]
- 4. Reaction Details [sabiork.h-its.org]
- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,5-Diene-1-Carbonyl-Coenzyme A (CoA) Hydratases of Geobacter metallireducens and Syntrophus aciditrophicus: Evidence for a Common Benzoyl-CoA Degradation Pathway in Facultative and Strict Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexanecarboxyl-coenzyme A (CoA) and cyclohex-1-ene-1-carboxyl-CoA dehydrogenases, two enzymes involved in the fermentation of benzoate and crotonate in Syntrophus aciditrophicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the stability of Cyclohex-1,4-dienecarboxyl-CoA for kinetic studies
Welcome to the technical support center for Cyclohex-1,4-dienecarboxyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this substrate for kinetic studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound.
Issue 1: Rapid Degradation of the Substrate
You observe a rapid loss of your starting material, even before initiating your kinetic assay. This could be due to the inherent instability of the compound.
| Potential Cause | Troubleshooting Step |
| Aromatization | This compound can readily aromatize to the more stable benzoyl-CoA. This process can be accelerated by exposure to air (oxygen) and certain buffer components. To mitigate this, prepare all solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line).[1][2] Use degassed buffers and reagents. |
| Oxidation | The diene moiety is susceptible to oxidation, especially in the presence of oxygen.[3] It is critical to maintain anaerobic conditions throughout the experiment.[4] Purge all solutions with an inert gas like nitrogen or argon.[1] |
| Hydrolysis | The thioester bond of the CoA derivative can be susceptible to hydrolysis, particularly at non-neutral pH.[5][6] It is advisable to work at a pH between 6.5 and 7.5. The stability of sucrose (B13894) fatty acid esters, for example, is optimal in a pH range of 5 to 7.[5] |
| Inappropriate Storage | Improper storage can lead to degradation over time. Store the compound at -80°C under an inert atmosphere.[7] Avoid repeated freeze-thaw cycles.[8] |
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
Your kinetic assays yield variable results between replicates or experiments.
| Potential Cause | Troubleshooting Step |
| Variable Substrate Concentration | Due to its instability, the actual concentration of this compound may vary. Prepare fresh solutions of the substrate for each experiment and quantify the concentration immediately before use via a reliable method, such as HPLC. |
| Oxygen Contamination | Even small amounts of oxygen can affect the stability of the substrate and the activity of oxygen-sensitive enzymes. Ensure your anaerobic technique is rigorous.[1][2] Use an oxygen scavenger system in your assay if compatible with your enzyme. |
| Inconsistent Pipetting or Mixing | Inaccurate pipetting or inadequate mixing of reagents can lead to variability.[9] Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. For microplate-based assays, be mindful of edge effects.[10] |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature.[8] Use a temperature-controlled sample holder or water bath to maintain a constant temperature throughout the assay. |
Issue 3: Unexpected Peaks in Analytical Traces (e.g., HPLC, Mass Spectrometry)
You observe unexpected peaks in your analytical data, complicating the interpretation of your results.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The most likely unexpected peak is benzoyl-CoA, the aromatization product. Run a standard of benzoyl-CoA to confirm its retention time or mass. Other degradation products from oxidation or hydrolysis may also be present. |
| Contaminants in Reagents | Impurities in buffers, cofactors, or the enzyme preparation can appear as unexpected peaks. Run control experiments omitting one component at a time to identify the source of the contaminant.[11] |
| Reaction with Buffer Components | Certain buffer components may react with your substrate. For example, some buffers can chelate metal cofactors required for enzyme activity.[1] Ensure all buffer components are compatible with your substrate and enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored as a lyophilized powder or in a non-aqueous, oxygen-free solvent at -80°C under an inert atmosphere (argon or nitrogen).[7] Avoid exposure to light and moisture.[3]
Q2: How can I minimize the aromatization of this compound to benzoyl-CoA during my experiments?
A2: To minimize aromatization, it is crucial to work under strictly anaerobic conditions.[1][2] This includes using degassed buffers and solutions, performing all manipulations in a glove box or on a Schlenk line, and keeping the reaction vessel sealed from the atmosphere.
Q3: What type of buffer is recommended for kinetic studies with this substrate?
A3: A non-nucleophilic buffer with a pH between 6.5 and 7.5 is recommended to minimize hydrolysis of the thioester bond.[5] Buffers such as potassium phosphate (B84403) or HEPES are commonly used. Ensure the buffer is thoroughly degassed before use.
Q4: Can I use a spectrophotometric assay to monitor the reaction?
A4: Yes, a spectrophotometric assay can be used. If the reaction involves a change in the conjugation of the diene system or the consumption/production of a chromophoric cofactor like NAD(P)H, you can monitor the change in absorbance at the appropriate wavelength.[12][13] For example, the formation of the aromatic benzoyl-CoA from the diene can be monitored by an increase in absorbance at around 260 nm.
Q5: My enzyme is also oxygen-sensitive. How can I ensure both the enzyme and the substrate are stable?
A5: The procedures for maintaining the stability of this compound (i.e., strict anaerobic conditions) are also suitable for oxygen-sensitive enzymes.[1][2] It is essential to prepare the enzyme and substrate in an anaerobic environment and to mix them in an oxygen-free reaction vessel.
Experimental Protocols
Protocol 1: General Procedure for a Spectrophotometric Kinetic Assay
This protocol outlines a general method for a kinetic assay using this compound, assuming the reaction can be monitored by a change in absorbance.
-
Preparation of Reagents:
-
Prepare all buffers and solutions using deoxygenated water.
-
Degas all solutions by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Prepare a stock solution of this compound in a degassed, appropriate solvent inside an anaerobic glove box.
-
Prepare the enzyme solution in a degassed buffer.
-
-
Assay Setup:
-
All steps should be performed in an anaerobic glove box or using gas-tight syringes and a Schlenk line.
-
In a quartz cuvette sealed with a septum, add the degassed assay buffer.
-
Add any required cofactors or other reaction components.
-
Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette using a gas-tight syringe.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time.
-
Record the data for a sufficient period to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per unit time to the change in concentration per unit time using the Beer-Lambert law.
-
Visualizations
Caption: Workflow for kinetic assays with this compound.
Caption: Troubleshooting inconsistent data in kinetic studies.
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. Enhanced Storage of Anaerobic Bacteria through Polymeric Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validation of Cyclohexadienecarboxyl-CoA Isomers as Biomarkers for Anaerobic Respiration: A Comparative Guide
Executive Summary
This guide provides a comparative analysis for the validation of cyclohexadienecarboxyl-CoA as a biomarker for anaerobic respiration, specifically in the context of aromatic compound degradation. Extensive review of the scientific literature indicates that while the user requested information on cyclohex-1,4-dienecarboxyl-CoA , the central and well-documented intermediate in the anaerobic benzoyl-CoA pathway is, in fact, cyclohexa-1,5-diene-1-carbonyl-CoA . This document will, therefore, focus on the validation of the scientifically supported 1,5-isomer as a potential biomarker and compare its utility against other established markers of anaerobic aromatic metabolism.
The anaerobic degradation of a wide array of aromatic compounds converges on the formation of benzoyl-coenzyme A (benzoyl-CoA).[1][2][3] The subsequent reduction of the stable aromatic ring of benzoyl-CoA is a key, energy-dependent step in this metabolic route.[4][5] This reduction is catalyzed by benzoyl-CoA reductase, which produces cyclohexa-1,5-diene-1-carbonyl-CoA.[5][6] This guide will objectively compare the potential of this dienoyl-CoA ester as a specific biomarker against benzoyl-CoA itself and the functional gene bamA, which encodes a key ring-cleavage enzyme in the downstream pathway.[3]
Comparison of Potential Biomarkers
The selection of a reliable biomarker is critical for monitoring anaerobic bioremediation processes and understanding the biogeochemical cycling of aromatic compounds. The ideal biomarker should be specific to the metabolic process of interest, readily detectable, and its concentration should correlate with the rate of the process.
| Biomarker | Position in Pathway | Specificity for Anaerobic Aromatic Degradation | Analytical Method(s) | Pros | Cons |
| Cyclohexa-1,5-diene-1-carbonyl-CoA | Direct product of benzoyl-CoA reduction | High. Its formation is a hallmark of anaerobic dearomatization. | LC-MS/MS | Directly indicates that the energetically costly ring reduction has occurred. | Can be transient and present at low concentrations. Requires sensitive analytical equipment. |
| Benzoyl-CoA | Central intermediate | Moderate. While central to anaerobic pathways, it can also be an intermediate in some aerobic pathways.[7] | LC-MS/MS | Accumulates to higher concentrations than downstream intermediates, making detection easier. | Not exclusively indicative of anaerobic metabolism. |
| bamA gene | Encodes 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (downstream enzyme) | High. This gene is a well-established marker for anaerobic benzoyl-CoA degradation.[3][8] | PCR, qPCR, Metagenomics | Highly sensitive detection. Can indicate the genetic potential for degradation. | Presence of the gene does not guarantee its expression or metabolic activity. |
Quantitative Data Summary
Direct quantitative measurements of intracellular CoA esters in anaerobic bacteria are challenging and not widely reported in absolute concentrations. However, enzyme activity assays provide valuable quantitative data on the metabolic potential of these pathways.
| Organism | Enzyme | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference |
| Thauera aromatica | Benzoyl-CoA Reductase | Benzoyl-CoA | ~550 | [4] |
| Denitrifying Pseudomonas sp. | Benzoyl-CoA Reductase System | Benzoyl-CoA | 10 | [9] |
Experimental Protocols
Quantification of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of CoA esters, including benzoyl-CoA and cyclohexa-1,5-diene-1-carbonyl-CoA, from bacterial cultures or environmental samples.
a) Sample Preparation and Extraction:
-
Harvest bacterial cells or a known mass of environmental sample by centrifugation at a low temperature (e.g., 4°C).
-
Immediately quench metabolic activity by flash-freezing the pellet in liquid nitrogen.
-
Lyse the cells and extract metabolites using a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separating acyl-CoA species.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile) is employed for elution.[10]
-
Flow Rate: A flow rate suitable for the column dimensions and particle size is used.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of CoA esters.
-
Detection: Tandem mass spectrometry (MS/MS) is performed using selected reaction monitoring (SRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for benzoyl-CoA and cyclohexa-1,5-diene-1-carbonyl-CoA would need to be determined using authentic standards.
-
Detection of the bamA Gene by PCR
This protocol outlines the steps for detecting the presence of the bamA gene in environmental DNA extracts.
a) DNA Extraction:
-
Extract total genomic DNA from the bacterial culture or environmental sample using a commercially available DNA extraction kit suitable for the sample type (e.g., soil, water).
-
Assess the quality and quantity of the extracted DNA using spectrophotometry or fluorometry.
b) Polymerase Chain Reaction (PCR):
-
Primer Design: Design or use previously published PCR primers that specifically target a conserved region of the bamA gene.
-
PCR Reaction Mixture: Prepare a PCR reaction mixture containing the extracted DNA template, bamA-specific primers, DNA polymerase, dNTPs, and PCR buffer.
-
Thermocycling: Perform PCR using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.
-
Product Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the presence of an amplicon of the expected size. The identity of the PCR product can be confirmed by DNA sequencing.
Visualizations
Caption: Anaerobic Benzoyl-CoA Degradation Pathway.
Caption: Biomarker Analysis Workflow.
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 8. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 9. Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Cyclohex-1,4-dienecarboxyl-CoA and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohex-1,4-dienecarboxyl-CoA and its structural isomers, including cyclohex-1,3-dienecarboxyl-CoA and cyclohex-1,5-dienecarboxyl-CoA, are important intermediates in various metabolic pathways, particularly in the anaerobic degradation of aromatic compounds. Accurate differentiation of these isomers is crucial for understanding their distinct biochemical roles and for the development of targeted therapeutics. This guide provides a comparative analysis of these isomers based on available experimental data, focusing on analytical techniques and enzymatic interactions.
Physicochemical and Spectroscopic Properties
The position of the double bonds in the cyclohexadiene ring significantly influences the physicochemical properties of these isomers, which can be exploited for their separation and identification.
| Property | This compound | Cyclohex-1,3-dienecarboxyl-CoA | Cyclohex-1,5-dienecarboxyl-CoA |
| Molecular Formula | C₂₈H₄₀N₇O₁₇P₃S | C₂₈H₄₀N₇O₁₇P₃S | C₂₈H₄₀N₇O₁₇P₃S |
| Molecular Weight | 851.64 g/mol | 851.64 g/mol | 851.64 g/mol |
| Structure | Non-conjugated diene | Conjugated diene | Conjugated diene |
| UV Absorbance (λmax) | Likely < 230 nm (isolated double bonds) | Expected > 260 nm (conjugated system) | Expected > 260 nm (conjugated system) |
Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. The choice of stationary and mobile phases is critical for achieving baseline resolution.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoA esters.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 5-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at 260 nm is suitable for the conjugated isomers (1,3- and 1,5-), while a lower wavelength may be necessary for the non-conjugated 1,4-isomer. Mass spectrometry provides more universal and specific detection.
Expected Elution Order: Based on polarity, the non-conjugated and more flexible this compound is expected to have a shorter retention time on a C18 column compared to the more planar and potentially more hydrophobic conjugated isomers. The separation of the 1,3- and 1,5- isomers may be more challenging and require optimization of the chromatographic conditions.
dot
Unraveling the Identity of Cyclohexadienecarboxyl-CoA Isomers in Anaerobic Metabolism
A comparative guide for researchers focused on the anaerobic degradation of aromatic compounds, this document clarifies the identity of key metabolic intermediates. Through a review of current literature and experimental data, we confirm the central role of Cyclohexa-1,5-dienecarboxyl-CoA and address the standing of its isomer, Cyclohex-1,4-dienecarboxyl-CoA, in the well-established benzoyl-CoA degradation pathway.
In the intricate network of anaerobic metabolic pathways, the breakdown of aromatic compounds is a critical process. A pivotal step in this pathway is the reduction of benzoyl-CoA, a central intermediate. This guide provides a detailed comparison of the two potential isomeric products of this reduction: Cyclohexa-1,5-dienecarboxyl-CoA and this compound. Our analysis of the existing scientific literature strongly supports the former as the bona fide intermediate in this pathway, while the metabolic role of the latter remains unconfirmed.
The Established Intermediate: Cyclohexa-1,5-dienecarboxyl-CoA
The anaerobic degradation of many aromatic compounds converges on the formation of benzoyl-CoA.[1][2] The dearomatization of this molecule is a key, energy-intensive step catalyzed by benzoyl-CoA reductase.[3] Extensive research has identified the product of this enzymatic reaction as Cyclohexa-1,5-diene-1-carbonyl-CoA.[4][5] This intermediate is then further metabolized through a series of hydration, dehydrogenation, and ring-cleavage reactions.[6][7]
The Ambiguous Isomer: this compound
In contrast, there is a conspicuous absence of direct experimental evidence in peer-reviewed literature to substantiate a significant role for this compound in the mainstream anaerobic benzoyl-CoA degradation pathway. While this compound is commercially available, its presence and function as a major metabolic intermediate have not been demonstrated. The consistent identification of the 1,5-isomer across multiple studies suggests a high degree of specificity in the benzoyl-CoA reductase enzyme.
Comparative Analysis of Key Enzymes and Reactions
To provide a clear overview, the following table summarizes the key enzymatic steps in the initial stages of the anaerobic benzoyl-CoA degradation pathway, highlighting the confirmed substrate.
| Enzyme | Reaction | Substrate(s) | Product(s) | Supporting Evidence |
| Benzoate-CoA ligase | Benzoate + CoA + ATP → Benzoyl-CoA + AMP + PPi | Benzoate, CoA, ATP | Benzoyl-CoA, AMP, PPi | Widely characterized in anaerobic bacteria.[2] |
| Benzoyl-CoA reductase | Benzoyl-CoA + 2e⁻ + 2ATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2ADP + 2Pi | Benzoyl-CoA, Reduced ferredoxin, ATP | Cyclohexa-1,5-diene-1-carbonyl-CoA, Oxidized ferredoxin, ADP, Pi | Extensive enzymatic and spectroscopic studies.[3][5] |
| Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Cyclohexa-1,5-diene-1-carbonyl-CoA | 6-hydroxycyclohex-1-ene-1-carbonyl-CoA | Purified and characterized from several anaerobic species.[6][7] |
Experimental Protocols for Isomer Identification
Distinguishing between the Cyclohexa-1,4- and -1,5-dienecarboxyl-CoA isomers is critical for confirming their identities in biological samples. The following protocols outline key experimental approaches.
Protocol 1: Enzymatic Synthesis of Cyclohexa-1,5-diene-1-carbonyl-CoA
This protocol is adapted from studies on benzoyl-CoA reductase activity.
Objective: To enzymatically generate Cyclohexa-1,5-diene-1-carbonyl-CoA for use as an analytical standard.
Materials:
-
Purified benzoyl-CoA reductase
-
Benzoyl-CoA
-
ATP solution (magnesium salt)
-
Reduced methyl viologen (as an artificial electron donor)
-
Anaerobic chamber or glove box
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
Procedure:
-
Prepare a reaction mixture in an anaerobic environment containing reaction buffer, ATP, and reduced methyl viologen.
-
Initiate the reaction by adding benzoyl-CoA and a catalytic amount of purified benzoyl-CoA reductase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the reaction progress by spectrophotometrically observing the oxidation of methyl viologen or by HPLC analysis of the consumption of benzoyl-CoA and formation of the product.
-
Stop the reaction by acidification (e.g., with HCl) and extract the CoA esters.
-
Purify the product using reversed-phase HPLC.
Protocol 2: LC-MS/MS Analysis for Isomer Differentiation
Objective: To separate and identify Cyclohexadienecarboxyl-CoA isomers from a biological extract or enzymatic assay.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Authentic standards of Cyclohexa-1,5-dienecarboxyl-CoA (enzymatically synthesized) and this compound (commercially available).
Procedure:
-
Extract CoA esters from the sample of interest.
-
Inject the extracted sample and standards onto the HPLC system.
-
Elute the compounds using a gradient of mobile phase B. The different positions of the double bonds in the isomers should result in slightly different retention times.
-
Perform MS/MS analysis in negative ion mode. The precursor ion for both isomers will be the same.
-
Fragment the precursor ion and acquire the product ion spectra. While the major fragments may be similar, the relative intensities of certain fragments may differ, providing a basis for differentiation.
Visualizing the Metabolic Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Anaerobic Benzoyl-CoA Degradation Pathway.
Caption: Experimental Workflow for Isomer Identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexa-1,4-diene(628-41-1) 13C NMR [m.chemicalbook.com]
- 5. Aromatizing Cyclohexa-1,5-diene-1-carbonyl-Coenzyme A Oxidase: CHARACTERIZATION AND ITS ROLE IN ANAEROBIC AROMATIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cyclohex-1,4-dienecarboxyl-CoA Quantification: A Comparative Guide
Data Presentation: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS for the quantification of Cyclohex-1,4-dienecarboxyl-CoA will depend on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method based on data from the analysis of other short-chain acyl-CoA esters.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Principle | Separation by chromatography, detection by UV absorbance at ~260 nm. | Separation by chromatography, detection by mass-to-charge ratio. | [1][2][3] |
| Limit of Detection (LOD) | Approximately 5-50 pmol.[1][4] | Lower than HPLC-UV, often in the low pmol to fmol range. | [5][6][7][8] |
| Linearity | Good over a considerable concentration range.[8] | Excellent, with a wide dynamic range.[8] | [8] |
| Selectivity | Moderate; co-eluting compounds with similar UV absorbance can interfere.[3] | High; specific parent and fragment ion transitions are monitored, minimizing interference.[7][9] | [3][7][9] |
| Accuracy | Generally good, but can be affected by interfering substances. | High, with reported accuracies often between 94.8% and 110.8% for similar compounds.[9] | [9] |
| Precision | Good, with typical intra- and inter-run precision. | Excellent, with inter-run precisions between 2.6% and 12.2% and intra-run precisions between 1.2% and 4.4% for similar compounds.[9] | [9] |
| Sample Throughput | Moderate. | High, especially with modern UPLC systems.[10] | [10] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. | |
| Expertise Required | Moderate. | High, requires expertise in mass spectrometry. |
Experimental Protocols
The following are generalized protocols for the quantification of acyl-CoA esters, which can be adapted for this compound.
1. Sample Preparation (General for both HPLC-UV and LC-MS/MS)
-
Extraction: Tissues or cells are typically homogenized in a cold solution of perchloric acid (e.g., 5%) to precipitate proteins and extract the acyl-CoA esters.[1]
-
Purification and Concentration: The acidic extract is then applied to a solid-phase extraction (SPE) cartridge (e.g., C18) to purify and concentrate the acyl-CoA esters. The cartridge is washed with acidic water and organic solvents of increasing polarity to remove interfering substances. The acyl-CoA esters are then eluted with a suitable solvent mixture, such as ethanol/water containing ammonium (B1175870) acetate.[1]
2. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoA esters.[1]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile. The gradient is optimized to achieve good separation of the target analyte from other components.[1]
-
Detection: The eluate is monitored at approximately 260 nm, which is the characteristic absorbance maximum for the adenine (B156593) moiety of the coenzyme A molecule.[1]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using known concentrations of a this compound standard. An internal standard (e.g., isobutyryl-CoA) can be used to improve accuracy and precision.[1]
3. LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient of aqueous buffer and organic solvent is used.[9]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of acyl-CoA esters.[9]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular ion of this compound) and then monitoring for a specific fragment ion that is produced upon collision-induced dissociation. A common neutral loss for acyl-CoAs is 507 amu, corresponding to the fragmentation of the CoA moiety.[7][9]
-
Quantification: Quantification is performed using a calibration curve prepared with a standard of the target analyte and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Principle of LC-MS/MS detection for high selectivity.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparison of Cyclohex-1,4-dienecarboxyl-CoA pathways in different anaerobic microorganisms
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field of interest for bioremediation and biocatalysis. Central to this process is the benzoyl-CoA pathway, which funnels a wide array of aromatic molecules into a common metabolic route. A key intermediate in many of these pathways is Cyclohex-1,4-dienecarboxyl-CoA. However, the metabolic strategies employed by different anaerobic microorganisms to process this intermediate and its precursors vary significantly. This guide provides a detailed comparison of these pathways in distinct groups of anaerobic microorganisms, supported by experimental data, detailed protocols, and pathway visualizations.
Pathway Variations Across Anaerobic Microorganisms
The anaerobic degradation of benzoyl-CoA, the precursor to cyclohex-1,5-diene-1-carbonyl-CoA, exhibits notable differences primarily between facultative anaerobes (like denitrifying and phototrophic bacteria) and obligate anaerobes (such as fermenting and sulfate-reducing bacteria).[1]
In facultative anaerobes, such as the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, the initial reduction of the aromatic ring of benzoyl-CoA is an ATP-dependent process.[2][3] This stands in contrast to obligate anaerobes where this reduction is generally ATP-independent.[1]
Following the initial reduction to cyclohexa-1,5-diene-1-carbonyl-CoA, the pathways diverge:
-
The "Thauera-type" Pathway: In denitrifying bacteria like Thauera aromatica and iron-reducing bacteria like Geobacter metallireducens, the cyclohexa-1,5-diene-1-carbonyl-CoA is hydrated to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[2][4] This pathway is also shared by the fermenting bacterium Syntrophus aciditrophicus.[5]
-
The "Rhodopseudomonas-type" Pathway: In the phototrophic bacterium Rhodopseudomonas palustris, the cyclohexa-1,5-diene-1-carbonyl-CoA undergoes a second two-electron reduction to form cyclohex-1-ene-1-carboxyl-CoA before subsequent hydration and ring cleavage.[2][6]
These fundamental differences in the initial and subsequent steps of the benzoyl-CoA pathway reflect the distinct energetic constraints and metabolic capabilities of these diverse microorganisms.
Quantitative Comparison of Key Enzymes
The efficiency of these pathways is dictated by the kinetic properties of their constituent enzymes. The following table summarizes key quantitative data for enzymes involved in the different benzoyl-CoA degradation pathways.
| Enzyme | Microorganism | Pathway Type | Km (μM) | Vmax (μmol min-1 mg-1) | ATP Dependence | Reference |
| Benzoyl-CoA Reductase | Thauera aromatica | Denitrifying | 15 (for Benzoyl-CoA) | 0.55 | Yes (2-4 ATP per 2e-) | [3][7] |
| 600 (for ATP) | [3] | |||||
| Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase | Geobacter metallireducens | Iron-reducing | 80 | 350 | N/A | [5][8] |
| Syntrophus aciditrophicus | Fermenting | 35 | 550 | N/A | [5][8] | |
| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Phototrophic | 0.6 - 2 (for Benzoate) | 25 | Yes | [9] |
| 2 - 3 (for ATP) | [9] | |||||
| 90 - 120 (for CoA) | [9] | |||||
| Syntrophic mixed culture | Fermenting | 40 (for Benzoate) | 1.05 | Yes | ||
| 70 (for CoA) | 1.05 | |||||
| 160 (for ATP) | 1.08 |
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key differences in the this compound pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of enzyme activities and pathway efficiencies. Below are summarized protocols for key experiments cited in the literature.
Benzoyl-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the ATP-dependent reduction of benzoyl-CoA.
-
Principle: The oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate, is monitored spectrophotometrically as it is coupled to the reduction of benzoyl-CoA.[7]
-
Reagents:
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2 and 2 mM dithiothreitol)
-
ATP solution (e.g., 100 mM)
-
Benzoyl-CoA solution (e.g., 10 mM)
-
Reduced methyl viologen (prepared by reduction with a small amount of sodium dithionite (B78146) until a stable blue color is achieved) or Ti(III) citrate.
-
Cell-free extract or purified enzyme, prepared and handled under strict anaerobic conditions.
-
-
Procedure:
-
Prepare the assay mixture in an anaerobic cuvette containing the anaerobic buffer, ATP, and reduced methyl viologen.
-
Establish a stable baseline at a specific wavelength (e.g., 578 nm for methyl viologen).
-
Initiate the reaction by adding a known amount of benzoyl-CoA.
-
Monitor the decrease in absorbance over time, which corresponds to the oxidation of the electron donor.
-
Calculate the specific activity based on the molar extinction coefficient of the electron donor. A control reaction without benzoyl-CoA is performed to measure the benzoyl-CoA-independent ATPase activity.[7]
-
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase Activity Assay (HPLC-based)
This assay quantifies the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA.
-
Principle: The substrate and product of the reaction are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[5]
-
Reagents:
-
Anaerobic buffer (e.g., 100 mM MOPS-KOH, pH 7.0)
-
Cyclohexa-1,5-diene-1-carbonyl-CoA solution (synthesized enzymatically)
-
Cell-free extract or purified enzyme.
-
-
Procedure:
-
Incubate the enzyme with the substrate in the anaerobic buffer at a controlled temperature (e.g., 30°C).
-
At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., perchloric acid or formic acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC using a C18 column.
-
Elute the CoA thioesters with a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in potassium phosphate (B84403) buffer).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and quantify the peak areas of the substrate and product to determine the reaction rate.
-
Purification of Benzoyl-CoA Pathway Enzymes
A general workflow for the purification of enzymes from the benzoyl-CoA pathway is outlined below. All steps should be performed under strict anaerobic conditions for oxygen-sensitive enzymes like benzoyl-CoA reductase.
This guide provides a comparative overview of the this compound pathways in different anaerobic microorganisms. The presented data and protocols offer a valuable resource for researchers investigating anaerobic aromatic metabolism, with implications for bioremediation strategies and the development of novel biocatalysts. Further research into the regulation and in vivo kinetics of these pathways will continue to enhance our understanding of these complex and environmentally significant metabolic processes.
References
- 1. Anaerobic Biodegradation of Aromatic Hydrocarbons: Pathways and Prospects | Semantic Scholar [semanticscholar.org]
- 2. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Cyclohexadienecarboxyl-CoA in a Novel Anaerobic Degradation Pathway
A comparative guide for researchers validating a pivotal intermediate in anaerobic metabolism, contrasting a novel pathway in Geobacter metallireducens with established routes in Thauera aromatica and Rhodopseudomonas palustris.
The anaerobic degradation of alicyclic and aromatic compounds is a critical biogeochemical process, primarily understood through the central role of benzoyl-CoA. Recent discoveries, however, have illuminated novel pathways that expand our understanding of this metabolic network. This guide focuses on the validation of cyclohexa-1,5-diene-1-carboxyl-CoA, a key intermediate in a recently identified degradation pathway for cyclohexane (B81311) carboxylic acid (CHC) in the iron-reducing bacterium Geobacter metallireducens. We will compare this novel pathway with the well-characterized benzoyl-CoA degradation pathways in the denitrifying bacterium Thauera aromatica and the photosynthetic bacterium Rhodopseudomonas palustris, providing researchers with the necessary data and protocols to validate the role of this cyclohexadienecarboxyl-CoA intermediate.
Comparative Overview of Degradation Pathways
The anaerobic degradation of CHC and benzoate (B1203000) converges on common intermediates, but the specific routes and key enzymes differ significantly across bacterial species. The novel pathway in G. metallireducens introduces a new connection between CHC degradation and the central benzoyl-CoA pathway.[1][2][3][4] Below is a comparative summary of the key enzymatic steps in the three organisms.
| Organism | Initial Substrate | Key Intermediates | Key Enzymes | Final Products (before β-oxidation) |
| Geobacter metallireducens | Cyclohexane Carboxylic Acid (CHC) | Cyclohexanoyl-CoA (CHCoA) -> Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) -> Cyclohexa-1,5-diene-1-carboxyl-CoA | Succinyl-CoA:CHC CoA transferase, CHCoA dehydrogenase, CHeneCoA dehydrogenase | Benzoyl-CoA |
| Thauera aromatica | Benzoate | Benzoyl-CoA -> Cyclohexa-1,5-diene-1-carboxyl-CoA -> 6-hydroxycyclohex-1-ene-1-carboxyl-CoA | Benzoate-CoA ligase, Benzoyl-CoA reductase, Dienoyl-CoA hydratase | 3-hydroxypimelyl-CoA |
| Rhodopseudomonas palustris | Benzoate / CHC | Benzoyl-CoA -> Cyclohexa-1,5-diene-1-carboxyl-CoA -> Cyclohex-1-ene-1-carboxyl-CoA | Benzoate-CoA ligase, Benzoyl-CoA reductase | Pimelyl-CoA |
Quantitative Enzyme Analysis
The validation of these pathways relies on the characterization of the enzymes involved. The following table summarizes key quantitative data for the enzymes responsible for the formation and transformation of cyclohexa-1,5-diene-1-carboxyl-CoA and related compounds.
| Enzyme | Organism | Substrate | Product | Specific Activity (µmol min⁻¹ mg⁻¹) | Km (µM) |
| CHeneCoA dehydrogenase | G. metallireducens | Cyclohex-1-ene-1-carboxyl-CoA | Cyclohexa-1,5-diene-1-carboxyl-CoA | 2.3 | 31 ± 16 |
| Dienoyl-CoA hydratase | G. metallireducens | Cyclohexa-1,5-diene-1-carboxyl-CoA | 6-hydroxycyclohex-1-ene-1-carboxyl-CoA | 350 | 80 |
| Dienoyl-CoA hydratase | S. aciditrophicus | Cyclohexa-1,5-diene-1-carboxyl-CoA | 6-hydroxycyclohex-1-ene-1-carboxyl-CoA | 550 | 35 |
| Benzoyl-CoA reductase | T. aromatica | Benzoyl-CoA | Cyclohexa-1,5-diene-1-carboxyl-CoA | - | - |
| CHCoA dehydrogenase | S. aciditrophicus | Cyclohexanecarboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | 14.5 | - |
| CHCoA dehydrogenase | G. metallireducens | Cyclohexanecarboxyl-CoA | Cyclohex-1-ene-1-carboxyl-CoA | 29 | - |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and the experimental procedures to validate them is crucial for understanding the underlying mechanisms.
Experimental Protocols
1. Preparation of Cell Extracts
-
Objective: To obtain active enzymes from bacterial cells grown on specific substrates.
-
Protocol:
-
Grow bacterial cultures (e.g., G. metallireducens) in an appropriate anaerobic medium with the substrate of interest (e.g., cyclohexane carboxylic acid or benzoate) as the sole carbon source.
-
Harvest cells in the late exponential phase by centrifugation (e.g., 10,000 x g for 15 min at 4°C).
-
Wash the cell pellet with an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM DTT).
-
Resuspend the cells in the same buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and obtain the crude cell extract (supernatant).
-
2. Enzyme Assay for CHeneCoA dehydrogenase (from G. metallireducens)
-
Objective: To measure the activity of the enzyme that converts cyclohex-1-ene-1-carboxyl-CoA to cyclohexa-1,5-diene-1-carboxyl-CoA.
-
Principle: The reduction of an artificial electron acceptor is monitored spectrophotometrically.
-
Protocol:
-
Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.8)
-
2 mM DTT
-
0.2 mM Ferricenium hexafluorophosphate (B91526) (as an electron acceptor)
-
Purified enzyme or cell extract
-
-
Start the reaction by adding the substrate, cyclohex-1-ene-1-carboxyl-CoA (e.g., to a final concentration of 50 µM).
-
Monitor the reduction of ferricenium at a specific wavelength (e.g., 617 nm) over time.
-
Calculate the specific activity based on the rate of change in absorbance and the protein concentration.
-
3. Product Identification by HPLC-MS
-
Objective: To confirm the identity of the enzymatic reaction products.
-
Protocol:
-
Perform the enzyme assay as described above, but on a larger scale and without the artificial electron acceptor.
-
Stop the reaction at different time points by adding a quenching solution (e.g., 10% formic acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer.
-
Compare the retention time and mass spectrum of the product with that of an authentic standard of cyclohexa-1,5-diene-1-carboxyl-CoA.
-
By employing these comparative data and protocols, researchers can effectively validate the role of cyclohexa-1,5-diene-1-carboxyl-CoA in novel degradation pathways and contribute to a more comprehensive understanding of anaerobic metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Benchmarking Cyclohex-1,4-dienecarboxyl-CoA detection methods for sensitivity and specificity
A Comparative Guide to the Detection of Cyclohex-1,5-diene-1-carbonyl-CoA
The detection and quantification of Cyclohex-1,5-diene-1-carbonyl-CoA, a key intermediate in the anaerobic metabolism of benzoate, is crucial for researchers studying microbial aromatic degradation pathways and for professionals in drug development targeting these metabolic routes. This guide provides a comparative overview of the primary methods for the detection of Cyclohex-1,5-diene-1-carbonyl-CoA and related cyclohexadienyl-CoA species, with a focus on sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the two main analytical approaches for the detection of Cyclohex-1,5-diene-1-carbonyl-CoA: enzymatic assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Enzymatic Assay (Spectrophotometric) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect detection through the measurement of the activity of a specific enzyme that uses the target molecule as a substrate. The reaction is monitored by a change in absorbance of a coupled indicator. | Direct detection and quantification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the target molecule after chromatographic separation. |
| Sensitivity | Moderate. Dependent on the enzyme's kinetic properties and the spectrophotometer's detection limit. Can detect concentrations in the low micromolar range.[1] | High. Capable of detecting analytes in the nanomolar to sub-nanomolar range.[1] |
| Specificity | High. Relies on the high specificity of the enzyme for its substrate. For example, cyclohexa-1,5-diene-1-carbonyl-CoA hydratase is highly specific for its dienoyl-CoA substrate.[2] | Very High. Provides structural confirmation through specific precursor and product ion transitions, minimizing interference from other molecules in the matrix. |
| Throughput | Moderate to High. Can be adapted to a 96-well plate format for screening multiple samples. | Moderate. Sample preparation and chromatographic separation can be time-consuming, although autosamplers can increase throughput. |
| Quantitative Capability | Semi-quantitative to quantitative. Requires careful calibration and control of reaction conditions. | Highly quantitative. Provides accurate and precise quantification over a wide dynamic range with the use of internal standards.[3] |
| Instrumentation | UV-Vis Spectrophotometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
Experimental Protocols
Enzymatic Assay Protocol (Spectrophotometric)
This protocol is based on the use of a specific hydratase that converts Cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a reaction that can be monitored spectrophotometrically.
Materials:
-
Purified Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Sample containing Cyclohexa-1,5-diene-1-carbonyl-CoA
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the assay mixture in a quartz cuvette by combining the assay buffer and the sample.
-
Initiate the reaction by adding a known amount of the purified hydratase enzyme.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at a specific wavelength (e.g., 263 nm), which corresponds to the consumption of the dienoyl-CoA substrate.
-
The initial rate of the reaction is proportional to the concentration of the enzyme under saturating substrate conditions, or to the substrate concentration if the enzyme is in excess.
-
For quantification, a standard curve should be generated using known concentrations of chemically synthesized Cyclohexa-1,5-diene-1-carbonyl-CoA.
LC-MS/MS Protocol
This protocol provides a general framework for the detection of Cyclohexa-1,5-diene-1-carbonyl-CoA, which can be adapted based on the specific instrumentation and sample matrix.
Sample Preparation:
-
Extract the acyl-CoAs from the biological sample using a suitable extraction solution, such as 2.5% sulfosalicylic acid (SSA).[3]
-
Centrifuge the sample to pellet proteins and other cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally more efficient for the ionization of acyl-CoAs.[3]
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Cyclohexa-1,5-diene-1-carbonyl-CoA need to be determined by infusing a pure standard. The precursor ion will be the molecular ion [M+H]+, and the product ions will result from the characteristic fragmentation of the CoA moiety.
-
Quantification: An internal standard, such as a stable isotope-labeled version of the analyte, should be used for accurate quantification.
Visualizations
Metabolic Pathway
Caption: Anaerobic degradation pathway of Benzoate.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
